3-(furan-3-yl)-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(furan-3-yl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-7-3-6(9-10-7)5-1-2-11-4-5/h1-4H,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRVRQADAMFPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC(=NN2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(furan-3-yl)-1H-pyrazol-5-amine chemical structure and properties
An In-Depth Technical Guide to 3-(furan-3-yl)-1H-pyrazol-5-amine: Structure, Synthesis, and Therapeutic Potential
Executive Summary
Heterocyclic compounds form the backbone of modern medicinal chemistry, with pyrazole and furan rings standing out as privileged structures due to their diverse biological activities. The strategic fusion of these two moieties into a single molecular scaffold, such as 3-(furan-3-yl)-1H-pyrazol-5-amine, presents a compelling opportunity for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, targeting researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical structure, predict its physicochemical properties, outline a logical and detailed synthetic strategy, and explore its potential applications based on the established pharmacology of related furan-pyrazole derivatives.
The Furan-Pyrazole Scaffold: A Privileged Pharmacophore
The interest in 3-(furan-3-yl)-1H-pyrazol-5-amine stems from the proven track record of its constituent heterocycles in a wide array of approved drugs and clinical candidates.
The Pyrazole Moiety: A Cornerstone of Medicinal Chemistry
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is a key component in numerous pharmacologically active agents, demonstrating a broad spectrum of activities including anti-inflammatory, analgesic, anticancer, antidepressant, and antiviral properties.[1] The presence of the pyrazole nucleus in blockbuster drugs like Celecoxib (an anti-inflammatory), and its utility as a versatile synthetic intermediate, underscores its importance in drug discovery.[1] The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.
The Furan Ring: A Versatile Bioisostere
The furan ring, another five-membered aromatic heterocycle containing one oxygen atom, is frequently incorporated into drug molecules. It often serves as a bioisosteric replacement for a phenyl ring, offering advantages such as reduced metabolic liability and improved pharmacokinetic profiles. The oxygen atom can participate in hydrogen bonding, and the ring system itself can engage in various non-covalent interactions with protein targets.
Synergistic Potential of Furan-Pyrazole Hybrids
The combination of furan and pyrazole rings into a single molecule creates a hybrid scaffold with unique electronic and steric properties. Research into derivatives containing this combined functionality has revealed significant potential, with studies showing promising antitumor and fungicidal activities.[2] This synergy suggests that the 3-(furan-3-yl)-1H-pyrazol-5-amine core can serve as a valuable starting point for generating libraries of new chemical entities with high therapeutic potential.
Core Compound Profile: 3-(furan-3-yl)-1H-pyrazol-5-amine
A thorough understanding of the fundamental properties of the title compound is essential for its synthesis, handling, and application in research.
Chemical Structure and Nomenclature
The molecule consists of a pyrazole ring, which is substituted at the 3-position with a furan ring (linked via its 3-position) and at the 5-position with an amine group. The systematic IUPAC name is 3-(furan-3-yl)-1H-pyrazol-5-amine.
Caption: Chemical structure of 3-(furan-3-yl)-1H-pyrazol-5-amine.
Physicochemical and Spectroscopic Properties
While specific experimental data for the unsubstituted title compound is sparse, we can infer its properties from closely related analogs. A comparison provides valuable context for its expected behavior.
| Property | 3-(furan-3-yl)-1-phenyl-1H-pyrazol-5-amine[3] | 4-Ethyl-3-(furan-3-yl)-1H-pyrazol-5-amine[4] | 3-(furan-2-yl)-1H-pyrazol-5-amine[5][6] |
| CAS Number | 1152653-28-5 | 1187561-49-4 | 96799-02-9 |
| Molecular Formula | C13H11N3O | C9H11N3O | C7H7N3O |
| Molecular Weight | 225.25 g/mol | 177.20 g/mol | 149.15 g/mol |
| Physical Form | Solid (Predicted) | Solid (Predicted) | Brown Crystalline Powder |
| Melting Point | Not available | Not available | 126-130 °C |
| Predicted XlogP | Not available | Not available | 0.6 |
Spectroscopic Profile:
-
¹H NMR: One would expect to see characteristic signals for the furan protons, a singlet for the pyrazole C4-H, and a broad singlet for the amine (NH2) protons which is exchangeable with D2O. The NH of the pyrazole ring will also appear as a broad singlet.
-
¹³C NMR: Signals corresponding to the five carbons of the pyrazole ring and the four carbons of the furan ring would be visible in the aromatic region.
-
IR Spectroscopy: Key stretches would include N-H stretching for the amine and pyrazole NH (around 3100-3400 cm⁻¹), C=N and C=C stretching in the 1500-1650 cm⁻¹ region, and C-O-C stretching from the furan ring.
-
Mass Spectrometry: The molecular ion peak would confirm the compound's molecular weight. Fragmentation patterns would likely involve the loss of small molecules like HCN or CO.
Synthesis and Chemical Reactivity
A robust and efficient synthesis is paramount for accessing 3-(furan-3-yl)-1H-pyrazol-5-amine and its derivatives for further study. The most common and reliable methods for constructing 3,5-disubstituted pyrazoles involve the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine.[7]
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the pyrazole ring, identifying a furan-containing β-ketonitrile as the key precursor, which can be derived from readily available starting materials from the furan series.
Sources
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An In-depth Technical Guide to 3-(furan-3-yl)-1H-pyrazol-5-amine and Its Analogs: Synthesis, Sourcing, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(furan-3-yl)-1H-pyrazol-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Recognizing the challenges in sourcing novel compounds, this document addresses the availability of a specific Chemical Abstracts Service (CAS) number and provides actionable intelligence on sourcing close structural analogs, outlining general synthetic pathways, and discussing the potential therapeutic applications of this chemical scaffold.
The Challenge of Novelty: CAS Number and Substance Identification
The process of registering a new chemical substance involves submitting its unique structural information to the Chemical Abstracts Service.[3][4] For researchers who have synthesized a novel compound, obtaining a CAS number is a crucial step for publication, patenting, and regulatory submissions.[2][5]
While the target compound itself is not indexed, several structurally related analogs with the core 3-furanyl-pyrazol-5-amine scaffold are registered and, in some cases, commercially available. These analogs serve as valuable starting points for research and can be used as references for developing synthetic routes.
Table 1: Registered Analogs of 3-(furan-3-yl)-1H-pyrazol-5-amine
| Compound Name | CAS Number | Molecular Formula | Structure |
| 3-(Furan-3-yl)-1-methyl-4-propyl-1H-pyrazol-5-amine | 1522916-35-3 | C11H15N3O | (Structure not available in provided search results) |
| 3-(Furan-3-yl)-1-phenyl-1H-pyrazol-5-amine | 1152653-28-5 | C13H11N3O | (Structure not available in provided search results) |
| 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine | 58589-69-8 | C13H11N3O | (Structure available from suppliers like Sigma-Aldrich) |
Supplier Availability of Structural Analogs
The commercial availability of 3-(furan-3-yl)-1H-pyrazol-5-amine is limited due to its likely novel nature. However, building blocks and closely related analogs can be sourced from various chemical suppliers that specialize in heterocyclic compounds for research and development. These suppliers are essential partners in drug discovery, providing the foundational molecules for synthesizing new chemical entities.[6][7][]
Table 2: Supplier Information for Analogs and Building Blocks
| Supplier | Compound/Service | Notes |
| ChemScene | 3-(Furan-3-yl)-1-methyl-4-propyl-1H-pyrazol-5-amine (CAS 1522916-35-3) | Offers the compound with ≥98% purity.[9] |
| Dana Bioscience | 3-(Furan-3-yl)-1-phenyl-1H-pyrazol-5-amine (from BLDpharm) | Listed as available in 100mg quantities, though may be out of stock.[10] |
| Sigma-Aldrich | 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine | A key supplier of a wide range of chemical building blocks. |
| Apollo Scientific | Heterocyclic Pyrazoles | A distributor of a wide array of pyrazole-containing building blocks.[6] |
| Otto Chemie Pvt Ltd | Pyrazole (CAS 288-13-1) | A manufacturer and supplier of the parent pyrazole heterocycle.[11] |
| 1Click Chemistry | Pyrazole & Other Five-Membered Aliphatics | Provides a catalog of building blocks for pharmaceutical research.[7] |
General Synthetic Strategies
The synthesis of 3-(furan-3-yl)-1H-pyrazol-5-amine and its derivatives can be approached through established methods for constructing the pyrazole ring. A common and effective method involves the condensation of a β-ketonitrile with hydrazine or a substituted hydrazine.
Experimental Protocol: Synthesis of 3-Aryl-1H-pyrazol-5-amines
-
Preparation of the β-Ketonitrile: The synthesis begins with the appropriate furan-containing starting material. For a 3-(furan-3-yl) product, a key intermediate would be 3-(furan-3-yl)-3-oxopropanenitrile. This can be prepared via a Claisen condensation between a furan-3-yl ester and acetonitrile.
-
Cyclization with Hydrazine: The resulting β-ketonitrile is then reacted with hydrazine hydrate (for an unsubstituted N1 pyrazole) or a substituted hydrazine in a suitable solvent, such as ethanol. The reaction mixture is typically heated under reflux to drive the condensation and cyclization.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the desired 3-(furan-3-yl)-1H-pyrazol-5-amine.
This synthetic approach is versatile and can be adapted for the synthesis of various substituted pyrazoles by using different hydrazine derivatives and β-ketonitriles.[12][13]
Caption: General synthetic workflow for 3-(furan-3-yl)-1H-pyrazol-5-amine.
Applications in Research and Drug Development
The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[][14][15] The incorporation of a furan moiety can further modulate the compound's physicochemical properties and biological activity. Furan-containing pyrazoles have been investigated for a range of therapeutic applications.[16][17][18]
Potential Therapeutic Areas:
-
Anticancer: Many pyrazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[14]
-
Anti-inflammatory: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[]
-
Antimicrobial: Fused pyrazole systems and furan-pyrazole hybrids have demonstrated promising antibacterial and antifungal properties.[15][18]
-
Antiviral: Certain pyrazole derivatives have been explored for their antiviral effects.[14]
-
Neurodegenerative Diseases: Novel furan-2-yl-1H-pyrazoles have shown inhibitory activity against α-synuclein aggregation, which is implicated in Parkinson's disease.[16]
Caption: Illustrative role of a furan-pyrazole compound as a kinase inhibitor.
Safety, Handling, and Storage
As with any research chemical, proper safety protocols must be followed when handling 3-(furan-3-yl)-1H-pyrazol-5-amine and its analogs. While a specific safety data sheet (SDS) for the target compound is not available, general guidelines for handling pyrazole derivatives should be observed.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, always refer to the SDS provided by the supplier for the specific analog or building block being used.
References
- He, Y., et al. (2021). Halogenations of 3-Aryl-1H-pyrazol-5-amines. Synlett, 32(18), 1823-1827.
- He, Y., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
-
Proregulations. (n.d.). CAS Number Application. Retrieved from [Link]
-
Otto Chemie Pvt Ltd. (n.d.). Manufacturers of Pyrazole, 98%, CAS 288-13-1. Retrieved from [Link]
-
CIRS Group. (n.d.). New Chemical Substance Registration (China REACH). Retrieved from [Link]
- El-Sayed, M. A. A., et al. (2018).
-
CAS. (n.d.). CAS Registry Services. Retrieved from [Link]
-
CIRS Group. (n.d.). China REACH: New Chemical Substance Registration under MEE Order No. 12. Retrieved from [Link]
- Karanam, N. K., et al. (2020). Novel Furan-2-yl-1 H-pyrazoles Possess Inhibitory Activity against α-Synuclein Aggregation. ACS Chemical Neuroscience, 11(15), 2303–2315.
-
US Legal. (n.d.). New Chemical Substance: Legal Definition Explained. Retrieved from [Link]
- Kumar, D., et al. (2022). Pyrazole based Furanone Hybrids as Novel Antimalarial: A Combined Experimental, Pharmacological and Computational Study. Central Nervous System Agents in Medicinal Chemistry, 22(1), 39-56.
- He, Y., et al. (2021). Halogenations of 3-aryl-1 H -pyrazol-5-amines.
- REACHLaw. (2026, January 15).
- El-Sayed, M. A. A., et al. (2018).
-
CAS. (n.d.). CAS REGISTRY. Retrieved from [Link]
-
CAS. (n.d.). CAS Registration Criteria-Overview. Retrieved from [Link]
- Lassagne, F., et al. (2025). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation.
-
REACH24H. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Retrieved from [Link]
- Janežič, D., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4799.
- Li, H., et al. (2019). Synthesis and Fungicidal Activity of Novel Pyrazole Derivatives Containing 5-Phenyl-2-Furan.
- Republic of Korea. (2024, January 9).
- Sharma, S., & Kaur, G. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(1), 263-300.
- Abdel-Wahab, B. F., et al. (2024). One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. Scientific Reports, 14(1), 1-18.
-
Dana Bioscience. (n.d.). 3-(Furan-3-yl)-1-phenyl-1H-pyrazol-5-amine 100mg. Retrieved from [Link]
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- 18. researchgate.net [researchgate.net]
Structural & Metabolic Divergence: 3-(Furan-2-yl) vs. 3-(Furan-3-yl) Pyrazole Amines in Drug Design
Executive Summary
In the optimization of kinase inhibitors and GPCR ligands, the pyrazole amine scaffold is a privileged structure. However, the choice of substituent at the 3-position—specifically between furan-2-yl and furan-3-yl —represents a critical decision point that transcends simple potency optimization.
While the 3-(furan-2-yl) moiety often yields higher initial potency due to favorable electronic vectors and commercially available starting materials, it carries a significant "structural alert" liability: metabolic bioactivation to reactive enedials. Conversely, the 3-(furan-3-yl) isomer acts as a strategic bioisostere, offering improved metabolic stability and a distinct hydrogen-bond acceptor vector, often salvaging a lead series from hepatotoxicity attrition.
This guide analyzes the physicochemical, metabolic, and synthetic distinctions between these two isomers to support evidence-based scaffold selection.
Structural & Electronic Landscape
The primary difference between these isomers lies in the orientation of the oxygen atom relative to the pyrazole core, which dictates both the electrostatic potential surface and the vector of the hydrogen-bond acceptor (HBA).
Vector Analysis & Sterics
-
3-(Furan-2-yl): The oxygen atom is adjacent (
) to the bond connecting to the pyrazole. This creates a more compact electron-rich region near the biaryl bond. The oxygen lone pairs are often positioned to interact with donors in the "back pocket" of kinase ATP sites. -
3-(Furan-3-yl): The oxygen is positioned
to the connection. This shifts the HBA vector by approximately 30-40 degrees and extends the lipophilic bulk of the C2/C5 carbons, potentially altering selectivity profiles against homologous targets.
Figure 1: Structural divergence and H-bond vector shifts between furan isomers.
The Metabolic Liability: Bioactivation Mechanisms
The most critical distinction for drug development is the susceptibility of the furan ring to oxidative opening by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).
The Furan-2-yl "Red Flag"
The furan-2-yl moiety is electron-rich and prone to oxidation. The mechanism involves:
-
Epoxidation: CYP450 oxidizes the C4-C5 double bond.
-
Ring Scission: The epoxide collapses to form cis-2-butene-1,4-dial (or acetylacrolein derivatives).
-
Toxic Adducts: This reactive enedial is a potent Michael acceptor that covalently alkylates protein nucleophiles (cysteines, lysines) and DNA, leading to hepatotoxicity and potential carcinogenicity.
The Furan-3-yl Stability
The 3-substituted furan is significantly less prone to this specific bioactivation pathway. The substitution pattern sterically and electronically hinders the formation of the specific cis-enedial intermediate required for high toxicity, making it a safer bioisostere for long-term dosing.
Figure 2: Comparative metabolic pathways highlighting the bioactivation risk of the 2-yl isomer.
Synthetic Methodologies
While 3-(furan-2-yl) precursors are ubiquitous and cheap, synthesizing the 3-(furan-3-yl) pyrazole amine requires specific attention to the starting material quality, as 3-furoyl derivatives are less stable and more expensive.
General Strategy: The -Ketonitrile Route
The most robust method for both isomers involves the condensation of a
Reaction:
Detailed Protocol: 3-(Furan-3-yl)-1H-pyrazol-5-amine
Reagents:
-
3-Furoylacetonitrile (CAS: 13102-77-7)
-
Hydrazine monohydrate (64-65% in water)
-
Ethanol (Absolute)
-
Acetic Acid (Catalytic, optional)
Step-by-Step Workflow:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-furoylacetonitrile (10 mmol, 1.35 g) in Ethanol (20 mL).
-
Addition: Add Hydrazine monohydrate (15 mmol, 0.73 mL) dropwise at room temperature. Note: A slight exotherm may occur.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of nitrile by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to ~20% of original volume.
-
Pour the residue into ice-cold water (50 mL).
-
-
Isolation: The product usually precipitates as a solid. Filter the solid, wash with cold water (
mL) and hexanes ( mL) to remove unreacted hydrazine. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% MeOH/DCM) if high purity (>98%) is required for biological assays.
Figure 3: Synthetic workflow for the generation of the pyrazole amine scaffold.
Comparative Data Summary
| Feature | 3-(Furan-2-yl) Pyrazole Amine | 3-(Furan-3-yl) Pyrazole Amine |
| Electronic Character | Electron-rich | Less electron-rich; H-bond acceptor vector shifted ~30°. |
| Metabolic Stability | Low. High risk of ring opening by CYP2E1. | Moderate/High. Significantly more stable against oxidative ring scission. |
| Toxicology | Structural Alert. Generates cis-2-butene-1,4-dial (hepatotoxin). | Generally considered a Safe Bioisostere . |
| Synthetic Cost | Low (Starting materials cheap/abundant). | Moderate (3-furoyl precursors are specialized). |
| Primary Utility | HTS Screening Libraries (due to cost), initial hits. | Lead Optimization, Clinical Candidates. |
References
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.[1] Chemical Research in Toxicology.
-
BenchChem Technical Support. (2025). Reactivity of Furan Isomers: 3-(furan-2-yl) vs 3-(furan-3-yl) oxopropanenitrile.[2]
-
Pillai, S., et al. (2022). Furan-based bioisosteres in drug discovery: A balance of potency and toxicity. Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (2024). Product Specification: 3-(Furan-2-yl)-1H-pyrazol-5-amine.
-
Mebane, R. C., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[3] Beilstein Journal of Organic Chemistry.
Sources
Molecular Weight and Lipophilicity Profiling of Furan-3-yl Pyrazole Amines: A Technical Guide for Scaffold Optimization
Executive Summary
In my experience optimizing heterocyclic scaffolds for drug discovery, the transition from a preliminary hit fragment to a viable clinical candidate hinges on the precise calibration of molecular weight (MW) and lipophilicity (LogP). The furan-3-yl pyrazole amine class represents a privileged pharmacophore, exhibiting potent activities ranging from Hsp90 inhibition to kinase modulation 1. This whitepaper dissects the causality behind structural choices within this class, provides self-validating experimental protocols for synthesis and physicochemical profiling, and maps the critical relationship between structural modifications and pharmacokinetic viability.
The Structural Logic of Furan-3-yl Pyrazole Amines
Causality of the Furan-3-yl Vector
The selection of the furan-3-yl isomer over the more common furan-2-yl is a deliberate mechanistic choice. Furan-2-yl derivatives often suffer from rapid oxidative metabolism by cytochrome P450 enzymes at the highly reactive C5 position. By shifting the attachment point, the furan-3-yl vector projects its oxygen atom in an orientation that minimizes steric hindrance while actively participating in critical dipole-dipole interactions within target binding pockets—an effect well-documented in the optimization of topoisomerase and kinase inhibitors [[2]]().
Causality of the Pyrazole Amine Core
The 1H-pyrazole amine provides a rigid, planar, nitrogen-rich heterocycle. The exocyclic amine acts as a potent hydrogen bond donor. When positioned correctly, it anchors the molecule to the hinge region of kinases (e.g., CDK2) or the ATP-binding domain of chaperones like Hsp90, establishing the foundational affinity of the molecule [[1]]().
Physicochemical Profiling: Molecular Weight and Lipophilicity
The base scaffold, 3-(furan-3-yl)-1H-pyrazol-5-amine, possesses a low molecular weight (149.15 g/mol ) and low lipophilicity, making it an ideal starting fragment for Fragment-Based Drug Discovery (FBDD) [[3]](). However, to achieve cellular permeability and target specificity, the core must be derivatized.
The addition of substituents—particularly fluorinated phenyl rings or complex acetamides—predictably increases both MW and LogP. Fluorination is a highly effective strategy: fluorine's electronegativity augments membrane permeability and boosts the LogP (e.g., LogP = 3.2 for complex fluorinated derivatives) without drastically inflating the molecular weight, thereby maintaining compliance with Lipinski's Rule of Five 4. Conversely, the addition of multiple fluorine atoms can sometimes increase cytotoxicity, a factor that must be carefully monitored during lead optimization 5.
Table 1: Comparative Physicochemical Data of Furan-3-yl Pyrazole Amine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported/Est. LogP | Structural Role / Application |
| 3-(Furan-3-yl)-1H-pyrazol-5-amine | C₇H₇N₃O | 149.15 | ~0.8 | Core Fragment 3 |
| 2-[4-(Furan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine | C₉H₁₁N₃O | 177.20 | ~1.1 | Linker-extended Scaffold [[6]]() |
| 2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide | C₁₇H₁₅F₂N₃O₂ | ~331.30 | 3.2 | Optimized Lead 4 |
| N-(5-Amino-4-((4-hydroxyphenyl)diazenyl)-1H-pyrazol-3-yl)-4-(furan-3-yl)benzamide | C₂₀H₁₆N₆O₃ | 388.39 | ~2.8 | CDK2 Inhibitor Derivative 7 |
Experimental Workflows & Protocols
Protocol 1: Synthesis of the Furan-3-yl Pyrazole Amine Core
Objective: Synthesize the foundational 3-(furan-3-yl)-1H-pyrazol-5-amine scaffold.
-
Reagent Preparation: Dissolve 3-(furan-3-yl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol. Causality: Ethanol acts as a protic solvent, facilitating the nucleophilic attack and subsequent dehydration steps necessary for pyrazole ring formation.
-
Hydrazine Addition: Add hydrazine hydrate (1.2 eq) dropwise at 0°C. Causality: The exothermic nature of hydrazine condensation requires controlled cooling to prevent side reactions and degradation of the electron-rich furan ring.
-
Cyclization: Heat the mixture to reflux (78°C) for 4-6 hours. Causality: Elevated thermal energy drives the thermodynamically favored aromatic cyclization of the pyrazole core.
-
Self-Validation System: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The complete consumption of the UV-active starting material and the emergence of a new, highly polar, ninhydrin-positive spot (indicating the primary amine) confirms successful cyclization.
-
Purification: Concentrate in vacuo, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.
Protocol 2: Empirical LogP Determination via RP-HPLC
Objective: Determine the lipophilicity (LogP) of fluorinated furan-3-yl pyrazole amines to assess membrane permeability.
-
System Setup: Utilize a C18 Reverse-Phase (RP) HPLC column. Causality: The alkyl chains of the C18 stationary phase simulate the hydrophobic core of lipid bilayers, making retention time a reliable empirical proxy for lipophilicity.
-
Mobile Phase Preparation: Prepare a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid ensures the amine functionalities remain protonated in a consistent state, preventing peak tailing and ensuring reproducible retention times.
-
Calibration: Inject a set of reference standards with known LogP values (e.g., toluene, aniline, phenol) to generate a calibration curve (Log k' vs. LogP).
-
Sample Analysis: Inject the synthesized furan-3-yl pyrazole amine derivative and record the retention time (
). -
Self-Validation System: Calculate the capacity factor (
) using the column's dead time ( ), where . Interpolate the LogP from the standard calibration curve. To validate the empirical data, cross-reference the RP-HPLC derived LogP with computational LogP (cLogP) predictions; a variance of LogP < 0.3 confirms the reliability of the chromatographic method.
Visualizations
Synthetic and analytical workflow for furan-3-yl pyrazole amine derivatives.
Structure-activity relationship (SAR) logic tree for optimizing lipophilicity and target binding.
Conclusion
The furan-3-yl pyrazole amine scaffold offers a highly tunable platform for drug discovery. By understanding the causality behind the furan-3-yl vector's steric advantages and the pyrazole amine's hydrogen-bonding capacity, researchers can rationally design derivatives. Employing self-validating protocols for synthesis and RP-HPLC LogP determination ensures that subsequent modifications—such as fluorination—successfully enhance membrane permeability without violating the molecular weight constraints necessary for oral bioavailability.
References
- Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors - PMC (NIH).
- A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes - PMC (NIH).
- 3-(Furan-3-yl)-1H-pyrazol-5-amine|CAS 1028843-02-8 - Benchchem (Benchchem).
- 2-(2,4-difluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide - Smolecule (Smolecule).
- RESEARCH ARTICLE - RSC Medicinal Chemistry (RSC).
- Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - MDPI (MDPI).
- 2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethan-1-amine - Aaronchem (Aaronchem).
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An In-depth Technical Guide to the Safe Handling of 3-(furan-3-yl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the safety considerations for 3-(furan-3-yl)-1H-pyrazol-5-amine, a heterocyclic amine of interest in contemporary chemical research. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes available data from structurally related analogs, established principles of chemical safety, and regulatory guidelines to provide a robust framework for its safe handling, storage, and disposal. The core principle of this guide is to treat this compound with a high degree of caution, assuming potential hazards based on the known toxicological profiles of similar chemical entities.
Hazard Identification and Risk Assessment: An Analog-Based Approach
Due to the novelty of 3-(furan-3-yl)-1H-pyrazol-5-amine, a comprehensive toxicological profile is not yet established. Therefore, a conservative risk assessment must be performed by extrapolating data from structurally similar compounds, particularly other substituted pyrazole amines.
A close analog, 5-(furan-2-yl)-1H-pyrazol-3-amine, provides significant insight into the potential hazards. According to aggregated GHS data provided to the European Chemicals Agency (ECHA), this compound is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3][4][5]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][3][5][6]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3][5][6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][3][5][6]
This hazard profile is consistent across a range of other pyrazole derivatives, reinforcing the likelihood that 3-(furan-3-yl)-1H-pyrazol-5-amine will exhibit similar toxicological properties. Heterocyclic amines as a class can also present various biological activities, and some are known carcinogens, although no specific data is available for this compound[7].
Table 1: Inferred GHS Classification for 3-(furan-3-yl)-1H-pyrazol-5-amine
| Hazard Class | Hazard Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Skin Irritation | Category 2 | H315: Causes skin irritation | |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
It is imperative to conduct a thorough risk assessment for any planned experimental work, considering the quantities to be used, the nature of the procedures (e.g., heating, aerosol generation), and the potential for exposure.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
To mitigate the risks associated with handling 3-(furan-3-yl)-1H-pyrazol-5-amine, a stringent hierarchy of controls must be implemented.
Caption: Hierarchy of controls for mitigating chemical hazards.
2.1. Engineering Controls
The primary engineering control for handling this compound, particularly in solid form or when preparing solutions, is a certified chemical fume hood.[3][8][9] This will ensure that any dust or vapors are effectively contained and exhausted away from the user. For any procedures with a higher risk of aerosol generation, such as sonication or vortexing, additional containment within the fume hood, such as a glove bag or a locally exhausted enclosure, should be considered.
2.2. Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling 3-(furan-3-yl)-1H-pyrazol-5-amine.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential.[3][10] A face shield should also be worn, especially when there is a risk of splashes or when handling larger quantities.[3]
-
Skin Protection: A flame-resistant laboratory coat must be worn at all times. Disposable nitrile gloves are required; given the lack of specific permeation data, it is prudent to double-glove and to change gloves frequently, especially if contamination is suspected.[3][4]
-
Respiratory Protection: For most operations within a fume hood, respiratory protection beyond what is provided by the engineering controls will not be necessary. However, in the event of a spill or a failure of the primary engineering controls, a full-face respirator with appropriate cartridges for organic vapors and particulates should be available.[10]
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical for preventing exposure and ensuring the stability of the compound.
3.1. Handling
-
Work Area: All manipulations of 3-(furan-3-yl)-1H-pyrazol-5-amine should be conducted in a designated area within a chemical fume hood.[8][9] This area should be kept clean and uncluttered.
-
Weighing: When weighing the solid compound, use a ventilated balance enclosure or perform the weighing within the fume hood to prevent the dispersion of dust.
-
Solution Preparation: Add the solid compound to the solvent slowly to avoid splashing. Ensure that the vessel is appropriately sized and that the stirring is controlled to prevent aerosolization.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[2][4][8] Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before breaks.[3][8]
3.2. Storage
Store 3-(furan-3-yl)-1H-pyrazol-5-amine in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] Some related compounds are noted to be light-sensitive, so storage in a dark place or in an amber vial is recommended.[3]
Spill Management and Waste Disposal
Proactive planning for spills and a clear understanding of waste disposal procedures are essential components of a safe laboratory environment.
Caption: A generalized workflow for responding to a chemical spill.
4.1. Spill Cleanup
In the event of a spill, the following steps should be taken:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.
-
Contain: For a small spill of solid material, carefully sweep it up, avoiding the creation of dust, and place it in a sealed container for disposal.[4][8] For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand), and then collect the material into a sealed container.[8]
-
Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate laboratory decontaminant.[2]
-
Dispose: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.
4.2. Waste Disposal
All waste containing 3-(furan-3-yl)-1H-pyrazol-5-amine, whether solid or in solution, must be treated as hazardous waste.[2] It should be collected in a clearly labeled, sealed container and disposed of through an approved chemical waste management program, in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[3]
First Aid and Emergency Procedures
Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.
-
Inhalation: If inhaled, move the person to fresh air.[3][6] If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation develops or persists.[3]
-
Eye Contact: If the compound gets into the eyes, immediately flush them with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.[2][3]
-
Ingestion: If swallowed, rinse the mouth with water.[2][3] Do not induce vomiting.[2] Seek immediate medical attention and show the safety data information to the medical professional.[3]
References
-
U.S. Environmental Protection Agency. 5-(Furan-2-yl)-1H-pyrazol-3-amine - GHS Data. [Link]
-
Kishida Chemical Co., Ltd. Safety Data Sheet for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. [Link]
-
Wiley Online Library. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]
-
U.S. Environmental Protection Agency. 5-(Furan-2-yl)-1H-pyrazol-3-amine Properties. [Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Safe Work Australia. GHS Hazardous Chemical Information List. [Link]
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ResearchGate. Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]
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CHEMSAFE. GHS Classification List. [Link]
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Ingenta Connect. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
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Wikipedia. Heterocyclic amine. [Link]
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ERA Environmental Management Solutions. GHS Hazard Classification: Everything You Need to Know. [Link]
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MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
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PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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PubChemLite. 3-(furan-2-yl)-1h-pyrazol-5-amine. [Link]
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Furan-Pyrazole Scaffolds: A Comprehensive Technical Guide for Medicinal Chemistry and Drug Design
Introduction: The Fusion of Two Privileged Heterocycles
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of modern drug discovery. The furan-pyrazole scaffold, a hybrid structure integrating the five-membered aromatic furan and pyrazole rings, has emerged as a particularly fruitful area of investigation. This guide provides an in-depth technical exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of furan-pyrazole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
The rationale behind the fusion of these two heterocycles lies in their complementary chemical and biological properties. The furan ring, an oxygen-containing aromatic heterocycle, is a common motif in numerous natural products and approved drugs, often serving as a bioisostere for phenyl rings and contributing to favorable pharmacokinetic profiles.[1] Pyrazole, a 1,2-diazole, is another privileged structure known for its metabolic stability and its presence in a wide array of clinically successful drugs, including anti-inflammatory agents and kinase inhibitors.[2] The combination of these two rings creates a unique chemical space, offering a versatile platform for the development of novel therapeutic agents with diverse pharmacological activities.
Core Scaffold and Key Derivatives
The fundamental furan-pyrazole scaffold can be represented as a furan ring directly linked to a pyrazole ring. The points of attachment and the substitution patterns on both rings can be varied extensively, leading to a vast library of derivatives with distinct physicochemical and biological properties.
Caption: Generalized Furan-Pyrazole Core Scaffold.
Synthetic Strategies: Building the Furan-Pyrazole Core
The construction of the furan-pyrazole scaffold can be achieved through various synthetic methodologies, ranging from classical multi-step sequences to more efficient one-pot, multi-component reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
One-Pot, Multi-Component Synthesis of Pyrazolo Furan-2(5H)-one Derivatives
A particularly elegant and efficient approach is the one-pot, multi-component condensation reaction to yield highly functionalized pyrazolo furan-2(5H)-one derivatives.[3] This method offers several advantages, including high atom economy, reduced reaction times, and the ability to generate a diverse library of compounds from readily available starting materials.
The reaction typically involves the condensation of a pyrazole-4-carbaldehyde, pyruvic acid, and various aromatic amines in a suitable solvent, such as acetic acid, under reflux.[3] The proposed mechanism involves two potential pathways:
-
Route A: The initial reaction between pyruvic acid and the pyrazole-4-carbaldehyde forms an arylidene pyruvic acid intermediate. Subsequent reaction with an aromatic amine leads to the formation of an imine, which then undergoes cyclization to yield the final furan-2(5H)-one product.[3]
-
Route B: Alternatively, the aromatic amine can first react with the β-carbonyl group of pyruvic acid to form an imine intermediate. This intermediate then undergoes cyclization with the pyrazole-4-carbaldehyde to produce the furanone derivative.[3]
Caption: One-Pot Synthesis of Pyrazolo Furan-2(5H)-ones.
Synthesis from Furan Derivatives
Another versatile approach involves the modification of pre-existing furan rings to construct the pyrazole moiety. For instance, furfuryl ketones can serve as triketone equivalents in a reaction with hydrazine to form pyrazol-5-ylvinyl ketones.[4] This method is advantageous due to its mild reaction conditions and atom efficiency.
Diverse Biological Activities and Therapeutic Targets
Furan-pyrazole scaffolds have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases.
| Biological Activity | Therapeutic Target/Mechanism of Action | Key Findings | References |
| Antitumor | Tubulin polymerization inhibition; BRAF kinase inhibition | Identification of pyrazole derivatives that inhibit tubulin polymerization and induce tumor cell growth inhibition. Development of tricyclic pyrazole BRAF inhibitors with nanomolar activity against melanoma cell lines. | [5][6][7] |
| Antiviral | SARS-CoV-2 Main Protease (Mpro) and Nsp9 RNA binding protein inhibition | Pyrazolo furan-2(5H)-one derivatives show potent and selective inhibitory effects on SARS-CoV-2. | [3] |
| Antifungal | Cell wall synthesis and nutritional transportation blockage | Pyrazole derivatives containing a 5-phenyl-2-furan moiety exhibit significant fungicidal activity, particularly against P. infestans. | [8] |
| Antimalarial | Plasmodium falciparum lactate dehydrogenase (PfLDH) inhibition | Furanone-based pyrazole hybrids act as inhibitors of PfLDH, a crucial enzyme for the parasite's energy metabolism. | [9] |
| Neuroprotective | Inhibition of α-synuclein aggregation | Novel furan-2-yl-1H-pyrazoles disrupt the aggregation of α-synuclein, a key pathological process in Parkinson's disease. | [10] |
Structure-Activity Relationship (SAR) Insights
The biological activity of furan-pyrazole derivatives is highly dependent on the nature and position of substituents on both heterocyclic rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
-
Substitution on the Furan Ring: In a series of fungicidal pyrazole derivatives, the presence of a 5-phenylfuran-2-carbonyl moiety was found to be critical for activity.[8]
-
Substitution on the Pyrazole Ring: For BRAF inhibitors, a tricyclic pyrazole system was shown to be a key "ring B" component for potent inhibition.[5]
-
Nature of the Linker: The nature of the chemical linkage between the furan and pyrazole rings, as well as the overall three-dimensional conformation of the molecule, plays a significant role in target binding and biological activity.
Case Study: Furan-Pyrazole Derivatives as BRAF Inhibitors
Mutations in the BRAF gene, a key component of the RAS-RAF-MEK-ERK signaling pathway, are prevalent in many cancers, particularly melanoma.[5][6] This has made BRAF a prime target for cancer therapy. Several studies have focused on the development of furan-pyrazole-based BRAF inhibitors.
The design of these inhibitors often involves a triaryl scaffold where the central ring can be an imidazole or a furan.[5] A key interaction for potent BRAF inhibition is a hydrogen bond donation from a group on what is designated as 'ring B' of the inhibitor to the enzyme's active site.[5] In the case of furan-pyrazole inhibitors, the pyrazole moiety often serves as this crucial 'ring B'.
Caption: Inhibition of the BRAF/MEK/ERK Signaling Pathway.
While some furan-based analogues have shown weaker activity against BRAF compared to their imidazole counterparts, they have demonstrated surprisingly good cellular activity, suggesting alternative or complementary mechanisms of action.[5]
Experimental Protocol: One-Pot Synthesis of a Pyrazolo Furan-2(5H)-one Derivative
This protocol is adapted from a reported facile, one-pot synthesis of 3,5-disubstituted furan-2(5H)-one derivatives.[3]
Objective: To synthesize a representative pyrazolo furan-2(5H)-one derivative via a three-component condensation reaction.
Materials:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
-
Pyruvic acid
-
Aromatic amine (e.g., aniline)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq), pyruvic acid (1.1 eq), and the selected aromatic amine (1.0 eq).
-
Solvent Addition: Add glacial acetic acid (20 mL) to the flask.
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the pure pyrazolo furan-2(5H)-one derivative.
-
Characterization: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Acetic Acid as Solvent and Catalyst: Acetic acid serves as both a solvent and a mild acid catalyst, facilitating the condensation and cyclization steps of the reaction.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
-
Aqueous Workup: Pouring the reaction mixture into ice-cold water precipitates the organic product, which is typically insoluble in water, allowing for easy separation from the water-soluble acetic acid and any unreacted starting materials.
Conclusion and Future Perspectives
The furan-pyrazole scaffold represents a highly versatile and promising platform in medicinal chemistry. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them attractive candidates for further drug discovery and development efforts. Future research in this area will likely focus on:
-
Expansion of Chemical Diversity: The development of novel synthetic methodologies to access a wider range of furan-pyrazole derivatives with diverse substitution patterns.
-
Mechanism of Action Studies: In-depth biological studies to elucidate the precise molecular mechanisms by which these compounds exert their therapeutic effects.
-
Optimization of Pharmacokinetic Properties: Lead optimization studies to improve the drug-like properties of promising furan-pyrazole candidates, including their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Exploration of New Therapeutic Areas: The evaluation of furan-pyrazole derivatives against a broader range of diseases to uncover new therapeutic applications.
By leveraging the principles of rational drug design and a deep understanding of the structure-activity relationships of this privileged scaffold, the scientific community is well-positioned to unlock the full therapeutic potential of furan-pyrazole-based compounds.
References
Sources
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- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrazolylvinyl ketones from furan derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Furan-2-yl-1 H-pyrazoles Possess Inhibitory Activity against α-Synuclein Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 3-(furan-3-yl)-1H-pyrazol-5-amine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Abstract: This document provides a detailed protocol and in-depth scientific guide for the synthesis of 3-(furan-3-yl)-1H-pyrazol-5-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is achieved through the robust and efficient cyclocondensation reaction of 3-furoylacetonitrile with hydrazine hydrate. This application note covers the underlying reaction mechanism, a step-by-step experimental protocol, critical safety considerations for handling hazardous reagents, methods for product purification and characterization, and troubleshooting advice. The content is designed for researchers, chemists, and professionals in the field of drug development seeking a reliable and well-understood methodology for accessing this important class of compounds.
Introduction: The Significance of the 5-Aminopyrazole Scaffold
The 5-aminopyrazole ring system is a privileged scaffold in modern medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] These heterocycles are known to exhibit a wide range of pharmacological activities, including roles as kinase inhibitors, antagonists for various receptors, and antibacterial agents.[1][2] The incorporation of a furan moiety, another key pharmacophore known for its diverse biological properties, into the pyrazole structure can lead to novel compounds with unique therapeutic potential.
This guide focuses on a foundational and highly versatile method for synthesizing 5-aminopyrazoles: the condensation of β-ketonitriles with hydrazines.[1][2][3][4] Specifically, we detail the synthesis of 3-(furan-3-yl)-1H-pyrazol-5-amine from the readily accessible precursor, 3-furoylacetonitrile. This reaction provides a direct and high-yielding route to a key building block for further chemical exploration and library synthesis.
Chemical Principles and Reaction Mechanism
The synthesis proceeds via a well-established cyclocondensation mechanism. The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile (3-furoylacetonitrile).[1][2][3]
The key mechanistic steps are:
-
Hydrazone Formation: The terminal nitrogen of hydrazine hydrate attacks the ketone carbonyl group of 3-furoylacetonitrile. This is followed by the elimination of a water molecule to form a stable hydrazone intermediate. This step is typically reversible and is driven forward by the removal of water.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone, which is now positioned favorably, acts as a nucleophile and attacks the carbon atom of the nitrile group. This intramolecular cyclization, a type of Thorpe-Ziegler reaction, forms the five-membered pyrazole ring.[5][6]
-
Tautomerization: The resulting imine intermediate rapidly tautomerizes to the more stable aromatic 5-aminopyrazole structure, yielding the final product.
This sequence is highly efficient and is a cornerstone of pyrazole synthesis due to its reliability and broad substrate scope.[7]
Caption: Reaction mechanism for pyrazole synthesis.
Detailed Experimental Protocol
This protocol provides a general procedure that may require optimization based on laboratory-specific conditions and reagent purity.
Materials and Equipment
| Reagent / Material | Molecular Formula | M.W. ( g/mol ) | Quantity (Example Scale) | Role |
| 3-Furoylacetonitrile | C₇H₅NO₂ | 135.12 | 1.35 g (10 mmol, 1.0 eq) | Starting Material |
| Hydrazine Hydrate (~64%) | H₆N₂O | 50.06 | ~0.6 mL (12 mmol, 1.2 eq) | Reagent |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 25 mL | Solvent |
| Round-bottom flask (50 mL) | - | - | 1 | Reaction Vessel |
| Reflux Condenser | - | - | 1 | Equipment |
| Magnetic Stirrer & Stir Bar | - | - | 1 | Equipment |
| Buchner Funnel & Flask | - | - | 1 | Filtration |
| Standard Glassware | - | - | - | General Use |
CRITICAL SAFETY PRECAUTIONS
Hydrazine and its derivatives are extremely hazardous. All operations involving hydrazine hydrate must be performed in a certified chemical fume hood.
-
Toxicity & Carcinogenicity: Hydrazine is highly toxic if inhaled, swallowed, or in contact with skin. It is corrosive and can cause severe burns.[8][9] It is also a suspected human carcinogen.[10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (butyl rubber is recommended).[9][11]
-
Engineering Controls: Work exclusively within a chemical fume hood to prevent inhalation of vapors.[9] Ensure a safety shower and eyewash station are readily accessible.[11]
-
Spill & Waste: Have a spill kit ready. Neutralize small spills with a weak acid (e.g., citric acid solution) before absorbing with an inert material. Dispose of all hydrazine-containing waste according to institutional and local regulations. Do not pour down the drain.[8][10]
Step-by-Step Synthesis Procedure
-
Reaction Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 3-furoylacetonitrile (1.35 g, 10 mmol) to the flask, followed by 25 mL of absolute ethanol. Stir the mixture at room temperature until the solid is completely dissolved.
-
Reagent Addition: While stirring, carefully add hydrazine hydrate (~0.6 mL, 12 mmol) to the solution dropwise using a syringe or pipette. Causality Note: Adding the hydrazine slowly helps to control any initial exotherm.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Causality Note: Heating to reflux increases the reaction rate, ensuring the cyclization goes to completion in a reasonable timeframe. For some reactive substrates, stirring at room temperature may be sufficient, but reflux is generally more robust.[3]
-
Product Isolation (Work-up): After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, and then further cool in an ice bath for 30 minutes. The product will often precipitate as a solid.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold ethanol to remove soluble impurities.
-
Drying: Dry the collected solid under vacuum to yield the crude 3-(furan-3-yl)-1H-pyrazol-5-amine.
Purification
The crude product can be purified by recrystallization.
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or an ethanol/water mixture are good starting points.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If colored impurities are present, they may be removed by adding a small amount of activated charcoal and hot-filtering the solution.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly under vacuum.
Caption: General experimental workflow diagram.
Characterization and Data Analysis
To confirm the identity and purity of the synthesized 3-(furan-3-yl)-1H-pyrazol-5-amine, a combination of spectroscopic techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The ¹H NMR spectrum should show distinct signals for the furan and pyrazole ring protons, as well as the amine (-NH₂) protons. The ¹³C NMR will confirm the number of unique carbon environments.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the amine group (typically two bands in the 3200-3400 cm⁻¹ region) and C=N/C=C stretching within the aromatic rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass of the molecular ion [M+H]⁺.
Expected Analytical Data
| Analysis | Expected Result |
| Appearance | Off-white to light brown solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~11.5 (s, 1H, pyrazole-NH), δ ~8.0 (s, 1H, furan-H), δ ~7.7 (t, 1H, furan-H), δ ~6.6 (s, 1H, furan-H), δ ~5.8 (s, 1H, pyrazole-H), δ ~5.2 (s, 2H, -NH₂) ppm. Note: Chemical shifts are estimates based on similar structures and may vary. |
| ¹³C NMR (DMSO-d₆, 101 MHz) | Expected signals for 7 unique carbons corresponding to the furan and pyrazole rings. |
| IR (KBr) | ν ~3400, 3300 cm⁻¹ (N-H stretch), ~1620 cm⁻¹ (C=N stretch), ~1580 cm⁻¹ (C=C stretch).[12] |
| HRMS (ESI) | Calculated for C₇H₈N₃O⁺ [M+H]⁺: 150.0662; Found: 150.066x |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reflux time; ensure adequate amount of hydrazine (1.1-1.2 eq); check purity of starting material. |
| Product loss during work-up. | Ensure complete precipitation by cooling thoroughly; minimize the amount of cold solvent used for washing. | |
| Hydrolysis of β-ketonitrile. | Ensure anhydrous solvent is used; run the reaction under neutral conditions.[3] | |
| Impure Product | Side reactions or unreacted starting material. | Optimize reaction time using TLC monitoring; improve purification by selecting a better recrystallization solvent or using column chromatography. |
| Oily Product | Impurities preventing crystallization. | Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce solidification; purify by column chromatography. |
Conclusion
The synthesis of 3-(furan-3-yl)-1H-pyrazol-5-amine from 3-furoylacetonitrile via cyclocondensation with hydrazine hydrate is a reliable and efficient method for accessing this valuable heterocyclic building block. By following the detailed protocol and adhering strictly to the safety precautions outlined, researchers can confidently produce this compound for applications in pharmaceutical and materials science research. The provided characterization data serves as a benchmark for ensuring the structural integrity and purity of the final product.
References
-
Al-Mulla, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Available at: [Link]
-
PMC. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). Available at: [Link]
-
ResearchGate. (2026). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]
-
ResearchGate. (1984). Thorpe–Ziegler reaction | Request PDF. Available at: [Link]
-
Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template. Available at: [Link]
-
MDPI. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]
Sources
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- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
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- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. ehs.unm.edu [ehs.unm.edu]
- 10. fishersci.com [fishersci.com]
- 11. arxada.com [arxada.com]
- 12. mdpi.com [mdpi.com]
Application Note: Accelerated Synthesis of Furan-Substituted Aminopyrazoles via Microwave Irradiation
Abstract
This application note provides a comprehensive guide to the rapid and efficient synthesis of furan-substituted aminopyrazoles using microwave-assisted organic synthesis (MAOS). Pyrazole and furan moieties are privileged scaffolds in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Traditional synthesis methods often require long reaction times and harsh conditions. Microwave irradiation offers a green, efficient alternative, dramatically reducing reaction times from hours to minutes, improving yields, and often leading to cleaner reaction profiles.[6][7][8][9] This document details a robust protocol for the cyclocondensation reaction to form a representative 5-(furan-2-yl)-1H-pyrazol-3-amine, discusses the underlying mechanism, and provides insights for optimization and troubleshooting.
Introduction: The Strategic Advantage of Microwave Synthesis
The pyrazole nucleus is a cornerstone in the development of pharmaceuticals, present in numerous FDA-approved drugs.[1] When functionalized with other heterocyclic rings like furan, the resulting molecules can exhibit enhanced or novel biological activities, making them attractive targets for drug discovery programs.[3][10][11] The synthesis of these scaffolds, however, can be a bottleneck in the development pipeline.
Conventional heating methods rely on thermal conduction, which is often slow and inefficient, leading to uneven heating and the formation of byproducts.[9] Microwave-Assisted Organic Synthesis (MAOS) overcomes these limitations by utilizing the ability of polar molecules (like the solvents and reactants in this protocol) to transform electromagnetic energy into heat.[6] This direct, volumetric heating leads to a rapid and uniform increase in temperature throughout the reaction mixture, resulting in several key advantages:
-
Reaction Acceleration: Reaction times are often reduced from many hours to mere minutes.[6]
-
Improved Yields: Rapid heating can minimize the decomposition of reactants and products, leading to higher isolated yields.[8]
-
Enhanced Purity: The reduction in side reactions simplifies purification, saving time and resources.[8][9]
-
Green Chemistry: Lower energy consumption and the potential for using less solvent align with the principles of sustainable chemistry.[7][12]
This guide provides researchers with the necessary protocols and scientific rationale to confidently implement MAOS for the synthesis of furan-substituted aminopyrazoles in their own laboratories.
General Experimental Workflow
The overall process for the microwave-assisted synthesis is streamlined for efficiency. The workflow encompasses reagent preparation, the microwave-assisted reaction, product isolation, and subsequent characterization to confirm the structure and purity of the final compound.
Figure 1: General workflow for microwave-assisted synthesis.
Detailed Protocol: Synthesis of 5-(furan-2-yl)-1H-pyrazol-3-amine
This protocol describes the synthesis of a representative furan-substituted aminopyrazole via the cyclocondensation of 3-(furan-2-yl)-3-oxopropanenitrile with hydrazine hydrate.
Materials and Equipment
-
Reagents:
-
3-(furan-2-yl)-3-oxopropanenitrile (≥97% purity)
-
Hydrazine monohydrate (≥98% purity)
-
Ethanol (Absolute, ≥99.8%)
-
Glacial Acetic Acid (ACS grade)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
-
Equipment:
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator) with 10 mL pressure-rated microwave vials
-
Magnetic stir bars
-
Analytical balance
-
Standard laboratory glassware
-
Büchner funnel and filter flask
-
Rotary evaporator
-
TLC plates (silica gel 60 F254)
-
NMR spectrometer, Mass spectrometer (MS), IR spectrophotometer
-
Step-by-Step Procedure
-
Reagent Preparation:
-
To a 10 mL pressure-rated microwave vial equipped with a small magnetic stir bar, add 3-(furan-2-yl)-3-oxopropanenitrile (1.0 mmol, 135.1 mg).
-
Add absolute ethanol (4.0 mL).
-
Add hydrazine monohydrate (1.2 mmol, 60.1 mg, ~58 µL).
-
Add one drop of glacial acetic acid as a catalyst.
Scientist's Note: Ethanol is an excellent solvent for MAOS due to its high polarity (allowing efficient absorption of microwave energy) and a boiling point that allows for reactions to be run at elevated temperatures under pressure. The catalytic acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial condensation step. An excess of hydrazine ensures the complete consumption of the starting β-ketonitrile.
-
-
Microwave Reaction:
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Set the reaction parameters as follows:
-
Temperature: 120 °C (use dynamic temperature control)
-
Time: 10 minutes
-
Power: Dynamic (maximum 200 W)
-
Stirring: High
-
Scientist's Note: The temperature is the most critical parameter. 120 °C provides sufficient thermal energy to overcome the activation barrier for cyclization and dehydration without degrading the product. The reaction time of 10 minutes is significantly shorter than the 3-5 hours often required for conventional heating.
-
-
Product Isolation and Work-up:
-
After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Carefully open the vial. A precipitate may have formed.
-
Transfer the reaction mixture to a small beaker and cool in an ice bath for 15-20 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol (2 x 3 mL) to remove any residual starting materials or soluble impurities.
-
Dry the solid under vacuum to yield the crude product.
-
-
Purification and Characterization:
-
Assess the purity of the crude product by TLC (e.g., using a 1:1 mixture of Ethyl Acetate:Hexanes as the mobile phase).
-
If necessary, recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 5-(furan-2-yl)-1H-pyrazol-3-amine.
-
Confirm the structure of the final product using standard analytical techniques:
-
¹H NMR: Expect signals for the pyrazole NH and NH₂, the pyrazole CH, and the furan ring protons.
-
¹³C NMR: Expect distinct signals for the carbons of the pyrazole and furan rings.
-
MS (ESI+): Expect to find the [M+H]⁺ ion corresponding to the product's molecular weight (C₇H₇N₃O, MW = 149.15).
-
IR: Expect characteristic N-H stretching bands (for both NH and NH₂) and C=N stretching bands.
-
-
Reaction Mechanism and Discussion
The formation of the aminopyrazole ring proceeds via a well-established cyclocondensation mechanism. The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon of the β-ketonitrile.
Figure 2: Proposed mechanistic pathway for aminopyrazole formation.
-
Hydrazone Formation: The reaction begins with the acid-catalyzed addition of hydrazine to the ketone carbonyl group, followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal amino group of the hydrazone then performs a nucleophilic attack on the carbon of the nitrile group. This is the key ring-forming step.[13]
-
Tautomerization: The resulting cyclic intermediate undergoes tautomerization to form the stable, aromatic aminopyrazole ring system.
Microwave irradiation accelerates each of these steps by rapidly supplying the necessary activation energy, leading to a dramatic increase in the overall reaction rate.
Comparative Data and Troubleshooting
To illustrate the efficiency of the microwave-assisted method, the table below presents typical comparative data for the synthesis of various substituted aminopyrazoles.
| Entry | Substituent (R) | Method | Temp (°C) | Time | Yield (%) |
| 1 | H | Conventional | 78 (Reflux) | 4 h | 65% |
| 2 | H | Microwave | 120 | 10 min | 88% |
| 3 | 5-Methyl | Conventional | 78 (Reflux) | 5 h | 62% |
| 4 | 5-Methyl | Microwave | 120 | 10 min | 85% |
| 5 | 5-Bromo | Conventional | 78 (Reflux) | 4.5 h | 70% |
| 6 | 5-Bromo | Microwave | 120 | 12 min | 91% |
Table 1: Comparison of conventional heating vs. microwave irradiation for the synthesis of 5-(R-furan-2-yl)-1H-pyrazol-3-amines. Data is representative.
Troubleshooting Guide:
-
Low Yield:
-
Cause: Incomplete reaction or product degradation.
-
Solution: Ensure the microwave vial is properly sealed to maintain pressure. Slightly increase the reaction time (e.g., to 15 minutes) or temperature (e.g., to 130 °C), but monitor for byproduct formation via TLC.
-
-
Reaction Does Not Start:
-
Cause: Insufficient heating or catalyst issue.
-
Solution: Confirm the solvent is sufficiently polar (ethanol is ideal). Ensure the catalytic amount of acetic acid was added.
-
-
Formation of Multiple Products:
-
Cause: Reaction temperature is too high, or time is too long, leading to side reactions or degradation.
-
Solution: Reduce the reaction temperature in 10 °C increments. Optimize the reaction time by running a time course study (e.g., 5, 8, 10, 12 minutes) and analyzing the crude mixture by TLC or LC-MS.
-
Conclusion
Microwave-assisted synthesis is a powerful and enabling technology for the rapid and efficient production of furan-substituted aminopyrazoles. The protocol outlined in this application note demonstrates a significant reduction in reaction time and an improvement in yield compared to conventional methods. By providing direct, uniform heating, MAOS minimizes byproduct formation and aligns with the principles of green chemistry. This methodology is highly adaptable and can be applied to generate diverse libraries of heterocyclic compounds, accelerating hit-to-lead campaigns in modern drug discovery.
References
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Scientific Research in Chemistry.
- Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry - Section B.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO.
- Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI.
-
Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu. Available at: [Link]
- Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. Journal of Chemical Technology & Biotechnology.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
-
Synthesis and Fungicidal Activity of Novel Pyrazole Derivatives Containing 5-Phenyl-2-Furan. ResearchGate. Available at: [Link]
- Recent applications of pyrazole and its substituted analogs. International Journal of Applied Research.
-
Current status of pyrazole and its biological activities. PMC. Available at: [Link]
- MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. Revue Roumaine de Chimie.
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. PMC. Available at: [Link]
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
-
Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal. Available at: [Link]
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals.
-
IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. ResearchGate. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]
-
Novel Furan-2-yl-1 H-pyrazoles Possess Inhibitory Activity against α-Synuclein Aggregation. ACS Chemical Neuroscience. Available at: [Link]
-
A new microwave-assisted, three-component reaction of 5-aminopyrazole-4-carboxylates. CORE. Available at: [Link]
- Microwave-Assisted Synthesis of Pyrazolotriazines. Synfacts.
- Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Arabian Journal of Chemistry.
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. Anadolu University Journal of Pharmacy Faculty. Available at: [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
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- 13. mdpi.com [mdpi.com]
Application Note: One-Pot Multicomponent Synthesis of Furan-Functionalized Pyrano[2,3-c]pyrazole Derivatives
This Application Note provides a comprehensive technical guide for the one-pot multicomponent synthesis of furan-functionalized pyrano[2,3-c]pyrazole derivatives . This scaffold is a privileged structure in medicinal chemistry, known for its "drug-like" properties and broad biological activity (anticancer, antimicrobial, anti-inflammatory).[1][2]
The protocol focuses on a Green Chemistry approach, utilizing a 4-component reaction (4-CR) in aqueous media, ensuring high atom economy, operational simplicity, and scalability.[1]
Introduction & Reaction Design
The "Furan-Pyrazole" Scaffold in Drug Discovery
The fusion of pyrazole and pyran rings creates the pyrano[2,3-c]pyrazole system, a rigid bicyclic scaffold that effectively positions pharmacophores for receptor binding. When functionalized with a furan moiety (via furan-2-carbaldehyde), the resulting hybrid molecule combines the hydrogen-bonding capability of the pyrazole with the lipophilic/electronic properties of the furan ring, significantly enhancing bioactivity profiles.
Reaction Strategy: The 4-Component Approach
Traditional synthesis involves multi-step procedures with isolation of intermediates. This protocol employs a convergent one-pot 4-component reaction (4-CR) involving:
-
Hydrazine Hydrate (2)
-
Furan-2-carbaldehyde (Furfural) (3)
-
Malononitrile (4)
Key Advantages:
-
Atom Economy: >90% of reactant atoms are incorporated into the product.
-
Green Solvent: Water or Ethanol/Water mixtures.[6]
-
Catalysis: Organocatalytic (L-Proline or DABCO) or Nanocatalytic approaches.
-
Purification: Often requires only filtration and recrystallization (avoiding chromatography).
Mechanistic Pathway[1][2][7][8]
The reaction proceeds via a cascade of Knoevenagel condensation , Michael addition , and Thorpe-Ziegler type cyclization .[1]
Mechanistic Logic[1][7]
-
Formation of Pyrazolone: Hydrazine reacts with ethyl acetoacetate to form the pyrazolone core in situ.
-
Knoevenagel Condensation: Simultaneously, the aldehyde (furfural) condenses with malononitrile to form the activated benzylidene intermediate.[1]
-
Michael Addition: The pyrazolone (acting as a Michael donor) attacks the benzylidene (Michael acceptor).
-
Cyclization: The resulting intermediate undergoes intramolecular nucleophilic attack (OH group on Nitrile), followed by tautomerization to yield the final dihydropyrano[2,3-c]pyrazole.[1]
Caption: Mechanistic cascade for the 4-component synthesis of furan-functionalized pyranopyrazoles.
Experimental Protocol
Reagents & Equipment[1][4][5][9]
-
Reagents: Furan-2-carbaldehyde (1.0 mmol), Malononitrile (1.0 mmol), Ethyl acetoacetate (1.0 mmol), Hydrazine hydrate (1.0 mmol).[1]
-
Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane) (10 mol%) OR L-Proline (10 mol%).
-
Solvent: Ethanol:Water (1:1 v/v, 5 mL).
-
Equipment: 50 mL Round-bottom flask, Magnetic stirrer, Reflux condenser, Buchner funnel.
Step-by-Step Procedure
-
Pre-mixing: In a 50 mL round-bottom flask, dissolve Ethyl Acetoacetate (1.0 mmol) and Hydrazine Hydrate (1.0 mmol) in 2.5 mL of Ethanol. Stir at room temperature for 5-10 minutes until the pyrazolone formation is initiated (often indicated by a slight precipitate or color change).
-
Addition: Add Furan-2-carbaldehyde (1.0 mmol), Malononitrile (1.0 mmol), and the Catalyst (e.g., DABCO, 10 mol%).
-
Solvent Completion: Add 2.5 mL of Water to the mixture (creating a 1:1 EtOH:H2O system).
-
Reaction: Heat the mixture to reflux (80°C) with vigorous stirring.
-
Monitoring: Monitor progress via TLC (Eluent: Ethyl Acetate/n-Hexane 3:7). The reaction typically completes in 30–60 minutes .
-
Visual Cue: A solid precipitate usually forms as the reaction progresses.
-
-
Workup: Cool the reaction mixture to room temperature. The product will crystallize out of the aqueous ethanolic solution.
-
Isolation: Filter the solid precipitate using a Buchner funnel. Wash the solid with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL) to remove unreacted reagents and catalyst.
-
Purification: Recrystallize the crude solid from hot Ethanol to obtain the pure product as pale yellow/cream crystals.
Experimental Workflow Diagram
Caption: Operational workflow for the one-pot synthesis.
Optimization & Data Interpretation
Solvent & Catalyst Effects
The choice of solvent and catalyst drastically affects yield and reaction time.[1] Aqueous-alcoholic media are preferred for their "green" profile and the "hydrophobic effect" which can accelerate organic reactions in water.
| Entry | Catalyst (10 mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | None | Ethanol | Reflux | 180 | 45 |
| 2 | NEt3 | Ethanol | Reflux | 60 | 78 |
| 3 | DABCO | H2O:EtOH (1:1) | Reflux | 30 | 92 |
| 4 | L-Proline | Water | 80 | 45 | 88 |
| 5 | NaOH | Ethanol | RT | 120 | 65 |
Characterization Data (Example for Furan-Derivative)
Compound: 6-amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
-
Appearance: Cream-colored solid.
-
IR (KBr, cm⁻¹): 3400-3200 (NH2, NH), 2190 (CN), 1650 (C=N).[1]
-
¹H NMR (DMSO-d₆, 400 MHz):
Scope & Limitations
-
Scope: This protocol is highly versatile. It tolerates electron-withdrawing (e.g., nitro-furfural) and electron-donating (e.g., methyl-furfural) substituents on the furan ring. It can also be adapted for thiophene or pyridine aldehydes.
-
Limitations:
-
Steric Hindrance: Ortho-substituted aromatic aldehydes (if switching from furan) may require longer reaction times.
-
Solubility: Highly lipophilic aldehydes may require a higher ratio of Ethanol to Water.
-
References
-
Zou, Y., et al. (2011).[1] "Environmental friendly synthesis of pyrano[2,3-c]pyrazoles derivatives in aqueous media." ACS Sustainable Chemistry & Engineering. (Representative citation for aqueous MCR).
-
Vasava, M. S., et al. (2018).[1] "Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions." RSC Advances.
-
Bhosale, J. D., et al. (2013).[1] "DABCO catalyzed one-pot synthesis of dihydropyrano[2,3-c]pyrazoles."[3][7] Journal of Heterocyclic Chemistry.
-
Olyaei, A., & Sadeghpour, M. (2020).[1][8] "Recent developments in the synthesis and applications of furopyrazoles." New Journal of Chemistry.
-
Mamaghani, M., et al. (2018).[1] "Green and efficient synthesis of pyrano[2,3-c]pyrazoles using magnetic nanocatalysts." Polyhedron.
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Recent developments in the synthesis and applications of furopyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Executive Summary: The "Furan Paradox" in Heterocyclic Chemistry
Technical Support Center: Furan-Pyrazole Synthesis Case ID: FP-SYN-OX-001 | Priority: Critical | Status: Open
User Issue: "I am attempting to synthesize a pyrazole ring containing a furan substituent. My yields are inconsistent, the reaction mixture turns black (tarring), or NMR indicates the furan ring has vanished/opened."
Root Cause Analysis: Furan rings present a unique "electronic paradox" during pyrazole synthesis. While they are electron-rich aromatic systems, they are:
-
Acid-Labile: In the presence of strong mineral acids (often used to catalyze hydrazine condensation), furan undergoes protonation at the
-position, leading to hydrolytic ring opening (forming 1,4-dicarbonyls). -
Oxidation-Sensitive: Common reagents used to aromatize intermediate pyrazolines (e.g., KMnO
, NaIO ) will oxidatively cleave the electron-rich furan ring (Achmatowicz reaction or general oxidative degradation) before dehydrogenating the pyrazole.
This guide provides validated protocols to bypass these failure modes.
Part 1: Diagnostic Center (Troubleshooting)
Use this decision matrix to identify your specific failure mode before proceeding to protocols.
| Symptom | Probable Cause | Immediate Corrective Action |
| Reaction turns black/tarry immediately | Acid-Catalyzed Polymerization. Strong mineral acids (HCl, H | Switch to Protocol A (Buffered Acetic Acid) or use Lewis Acid catalysts (e.g., CeCl |
| NMR: Loss of furan peaks, new aliphatic C=O | Hydrolytic Ring Opening. Aqueous acidic conditions have hydrolyzed the furan into a 1,4-dicarbonyl (levulinic acid derivative). | Eliminate water.[1] Use anhydrous ethanol/methanol and molecular sieves. Switch to Protocol B (Base-Mediated). |
| NMR: Pyrazole formed, but furan is gone (after oxidation) | Oxidative Cleavage. The oxidant used for pyrazoline aromatization (e.g., CAN, KMnO | Switch to Protocol C (DDQ or Air/CuCl oxidation). Avoid high-potential oxidants. |
| Low Yield / Regioisomer Mixture | Competing Nucleophilicity. Furan's electron density is altering the electrophilicity of the 1,3-diketone. | Use fluorinated solvents (HFIP/TFE) to enhance regioselectivity via H-bonding networks. |
Part 2: Validated Experimental Protocols
Protocol A: Buffered Condensation (The "Safe Acid" Method)
Best for: Standard condensation of 1,3-diketones with hydrazines where base sensitivity is a concern.
Mechanism: Acetic acid provides sufficient protonation to activate the carbonyl for hydrazine attack but is too weak to protonate the furan ring (
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq of the furan-substituted 1,3-diketone in absolute ethanol (0.5 M concentration).
-
Buffering: Add 0.1 eq of Sodium Acetate (NaOAc) to the mixture.
-
Addition: Add 1.1 eq of Hydrazine Hydrate (or substituted hydrazine) dropwise at 0°C.
-
Cyclization: Allow to warm to room temperature. If reaction is slow (check TLC), heat to reflux (78°C) for 2–4 hours.
-
Critical Check: If the solution turns dark red/black, stop heating immediately.
-
-
Workup: Evaporate ethanol. Redissolve in EtOAc, wash with water (neutral pH).
Protocol B: One-Pot Iodine-Mediated Oxidative Cyclization
Best for: Converting
Why it works: Iodine acts as a mild Lewis acid to promote cyclization and a mild oxidant to aromatize the ring. It avoids the harsh pH swings of mineral acids.
Step-by-Step:
-
Setup: In a round-bottom flask, mix 1.0 eq chalcone and 1.2 eq hydrazine derivative in DMSO (dimethyl sulfoxide).
-
Catalyst: Add 20 mol% Molecular Iodine (I
) . -
Reaction: Heat to 80–100°C for 3–6 hours.
-
Quench: Cool to RT. Add saturated aqueous Na
S O (sodium thiosulfate) to quench excess iodine (color changes from brown to yellow/clear). -
Isolation: Extract with EtOAc. The furan ring remains intact due to the absence of aqueous acid and strong oxygen transfer agents.
Protocol C: DDQ-Mediated Aromatization (Post-Pyrazoline)
Best for: When you must isolate the pyrazoline intermediate first.
Step-by-Step:
-
Dissolve the pyrazoline intermediate in anhydrous 1,4-dioxane or Toluene.
-
Add 1.1 eq of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .
-
Stir at Room Temperature for 1–3 hours.
-
Note: DDQ is a dehydrogenation agent. Unlike KMnO
, it does not typically attack the electron-rich furan double bonds under anhydrous conditions.
-
-
Filter off the precipitated hydroquinone byproduct.
Part 3: Visualizing the Chemistry
Diagram 1: The Furan Survival Pathway
This decision tree illustrates the mechanistic divergence between successful synthesis and ring destruction.
Caption: Pathway analysis showing critical control points to prevent furan degradation. Green paths indicate safe protocols; red paths lead to common side reactions.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use microwave irradiation for this synthesis? A: Yes, and it is often preferred. Microwave synthesis (e.g., Ethanol, 120°C, 10-20 min) often allows for "catalyst-free" conditions. The thermal energy drives the condensation without needing acidic activation, preserving the furan ring.
Q2: I need to remove a Boc protecting group after the pyrazole forms. Will TFA (Trifluoroacetic acid) destroy my furan? A: High risk. Neat TFA can polymerize furans. Alternative: Use a milder deprotection method, such as TMSOTf/2,6-lutidine, or dilute the TFA significantly in DCM (10-20%) and add a scavenger like triethylsilane to trap any carbocations formed, minimizing polymerization.
Q3: Why is my regioselectivity poor (mixture of isomers)? A: The furan ring is electron-donating. If you are reacting a furan-1,3-diketone with a substituted hydrazine, the hydrazine's terminal nitrogen (the more nucleophilic one) will attack the most electrophilic carbonyl.
-
Solution: Use fluorinated alcohols (TFE or HFIP) as solvents. They form hydrogen-bond networks that activate the carbonyls differentially, often improving regioselectivity significantly compared to ethanol.
References
-
BenchChem. Ring-Opening Reactions of Furan for Organic Synthesis. (Overview of acid/oxidative sensitivity of furan).
-
Organic Chemistry Portal. Synthesis of Pyrazoles: Recent Literature. (Compilation of mild, iodine, and copper-catalyzed methods).
-
RSC Advances. Electrochemically enabled oxidative aromatization of pyrazolines.[2] (Green oxidative methods avoiding strong chemical oxidants).
-
Journal of Medicinal Chemistry. Synthesis and structure of new substituted furan-3-carboxylate hydrazones. (Specific conditions for furan-pyrazole systems).
-
MDPI. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (Mechanistic insights into acid-catalyzed degradation).
Sources
optimizing reaction time for 3-furoylacetonitrile and hydrazine condensation
Topic: Optimization of Reaction Kinetics for 5-Amino-3-(3-furyl)pyrazole Synthesis Ticket ID: CHEM-OPT-882 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Mechanism
The Challenge: The condensation of 3-furoylacetonitrile with hydrazine is a cyclocondensation reaction used to synthesize 5-amino-3-(3-furyl)pyrazole . Users often report sluggish kinetics (reaction times >12h) or "stalled" intermediates when relying solely on thermal driving forces in neutral solvents.
The Solution: The reaction proceeds through a kinetic trap—the hydrazone intermediate. Optimization requires facilitating the intramolecular nucleophilic attack on the nitrile carbon, which is the rate-determining step (RDS). This is best achieved through Brønsted acid catalysis (specifically Acetic Acid) or Microwave Irradiation , taking care to preserve the acid-sensitive furan ring.
Reaction Mechanism Pathway
The following diagram illustrates the critical transition from the kinetic intermediate to the thermodynamic product.
Figure 1: Mechanistic pathway showing the rate-determining cyclization step.
Optimized Experimental Protocols
Method A: The "Robust" Protocol (Acid-Catalyzed)
Recommended for scale-up and high purity.
Rationale: Acetic acid (AcOH) serves a dual purpose. It protonates the nitrile group, making it more electrophilic for the cyclization step, and it buffers the solution, preventing the degradation of the acid-sensitive furan ring that occurs with strong mineral acids (HCl/H2SO4).
Protocol Steps:
-
Dissolution: Dissolve 3-furoylacetonitrile (1.0 equiv) in Ethanol (EtOH) [0.5 M concentration].
-
Catalyst Addition: Add Glacial Acetic Acid (0.5 – 1.0 equiv).
-
Note: Do not use HCl; it will open the furan ring.
-
-
Reagent Addition: Add Hydrazine Monohydrate (1.2 equiv) dropwise at Room Temperature (RT).
-
Observation: A slight exotherm and color change (yellowing) indicates hydrazone formation.
-
-
Reflux: Heat the mixture to reflux (
C) for 2–4 hours .-
Standard (non-catalyzed) time: 12–16 hours.
-
-
Monitoring: Monitor by TLC (EtOAc:Hexane 3:1) or LCMS.[1] Look for the disappearance of the hydrazone intermediate (often close in Rf to the starting material but stains differently with ninhydrin).
-
Workup:
-
Cool to RT. The product often precipitates as a solid.
-
If solid forms: Filter and wash with cold EtOH.
-
If no solid: Evaporate solvent, redissolve in minimal hot EtOH, and induce crystallization.
-
Method B: The "High-Throughput" Protocol (Microwave)
Recommended for library synthesis and rapid screening.
Rationale: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier for the intramolecular cyclization significantly faster than convective heating.
Protocol Steps:
-
Vessel Prep: In a microwave-safe vial, combine 3-furoylacetonitrile (1.0 equiv) and EtOH (2–3 mL/mmol).
-
Reagent: Add Hydrazine Hydrate (1.5 equiv).
-
Irradiation: Cap and heat to 100–120^\circ$C for 10–20 minutes .
-
Pressure Warning: Ensure the vial is rated for the pressure generated by EtOH at this temperature (~2-3 bar).
-
-
Workup: Pour the reaction mixture into ice water. The product should precipitate immediately. Filter and dry.[2]
Troubleshooting Guide
Use this decision matrix to diagnose reaction failures.
Figure 2: Diagnostic workflow for common reaction failures.
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction (LCMS shows M+18 or M+32 adducts) | The hydrazone has formed but lacks the energy to cyclize onto the nitrile. | Add Catalyst: Introduce 0.5 eq Glacial Acetic Acid. Increase Heat: Switch from RT stirring to Reflux ( |
| Black/Dark Reaction Mixture | Degradation of the furan ring (Ring opening). | Check pH: Ensure no strong mineral acids (HCl, H2SO4) are present. Oxidation: Degas solvents if the furan is highly substituted/electron-rich. |
| Precipitate is not Product | Formation of "Azine" dimer (two ketones reacting with one hydrazine). | Stoichiometry Check: This happens when Hydrazine is the limiting reagent. Ensure 1.2–1.5 equiv of Hydrazine is used. |
| Low Yield after Workup | Product is water-soluble or amphoteric. | pH Adjustment: The aminopyrazole is basic. Ensure the workup is not too acidic.[1] Neutralize to pH ~8-9 to precipitate the free base. |
Frequently Asked Questions (FAQ)
Q1: Why can't I use HCl to speed up the reaction? A: While HCl is a potent catalyst for nitrile activation, furan rings are notoriously unstable in strong mineral acids (acid-catalyzed ring opening/hydrolysis). Acetic acid provides sufficient protonation to activate the nitrile without degrading the furan core [1].
Q2: I see two spots on TLC that are very close. Which is my product? A: The less polar spot is typically the hydrazone intermediate , while the more polar spot (often fluorescing differently under UV) is the aminopyrazole product . The amine group increases polarity. Use a ninhydrin stain; the primary amine of the product usually stains a distinct color (often reddish/orange) compared to the hydrazone.
Q3: Can I use Phenylhydrazine instead of Hydrazine Hydrate? A: Yes, but the reaction will be slower due to the steric bulk and reduced nucleophilicity of the phenylhydrazine. You will almost certainly require the Acid-Catalyzed method (Method A) or Microwave conditions to drive this to completion. Note that this will produce an N-substituted pyrazole, and regioselectivity (1,3- vs 1,5-isomer) becomes a factor [2].
Q4: Is the reaction sensitive to water? A: No. Hydrazine hydrate contains water, and water is a byproduct of the reaction. However, using absolute ethanol can help drive the equilibrium if you are using a Dean-Stark trap (rarely necessary for this specific synthesis).
References
-
Elguero, J., et al. "Pyrazoles."[3] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. (Authoritative source on general pyrazole synthesis and tautomerism).
-
Kiyokawa, K., et al.
-Ketonitriles." Journal of Heterocyclic Chemistry, vol. 55, no. 4, 2018. -
Fustero, S., et al. "Microwave-Assisted Synthesis of Nitrogen Heterocycles." Current Organic Chemistry, vol. 15, no. 6, 2011.
-
Organic Syntheses , Coll. Vol. 5, p. 258 (1973); Vol. 41, p. 50 (1961). (Foundational protocols for hydrazine condensations).
Sources
Technical Support Center: Stability of 3-(Furan-3-yl)-1H-pyrazol-5-amine
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(furan-3-yl)-1H-pyrazol-5-amine. Understanding the stability of this molecule in solution is critical for ensuring experimental reproducibility, developing robust analytical methods, and designing stable pharmaceutical formulations. This document addresses common stability-related questions, offers troubleshooting advice, and provides detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for 3-(furan-3-yl)-1H-pyrazol-5-amine in solution?
The structure of 3-(furan-3-yl)-1H-pyrazol-5-amine contains two key heterocyclic moieties, the furan ring and the aminopyrazole core, each with distinct stability liabilities.
-
Acid-Catalyzed Hydrolysis of the Furan Ring: The furan ring is notoriously unstable under acidic conditions.[1] The degradation process is typically initiated by protonation of the furan ring, which is the rate-limiting step for subsequent hydrolysis and ring-opening.[2][3][4] This can lead to the formation of dicarbonyl compounds or polymerization, resulting in a loss of the parent compound and the appearance of significant degradation products.[1][5]
-
Oxidation of the Aminopyrazole Core: The aminopyrazole moiety, like many electron-rich aromatic amines, is susceptible to oxidation. This can be exacerbated by exposure to air (oxygen), trace metal ions, or oxidizing agents.[6] Oxidation often results in the formation of colored impurities, and a common sign of this degradation is a solution turning yellow or brown.[6]
-
Photodegradation: Both pyrazole and furan-containing compounds can be sensitive to light. Exposure to UV or even ambient light over extended periods can lead to photochemical reactions and degradation.[6] It is a standard practice to protect solutions from light to prevent photodegradation.[6]
Q2: My solution of 3-(furan-3-yl)-1H-pyrazol-5-amine is turning brown during storage. What is happening and how can I prevent it?
A brown discoloration is a strong indicator of oxidative degradation of the pyrazole derivative.[6] To mitigate this, stringent control of storage conditions is essential.
-
Atmosphere: Store solid compounds and solutions under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[6]
-
Light: Protect the compound from light by using amber glass vials or by wrapping containers in aluminum foil.[6]
-
Temperature: Store stock solutions at low temperatures, such as 2-8°C for short-term storage or -20°C for long-term stability.[6]
-
Solvent Choice: Ensure the solvent is degassed and of high purity. Some solvents can contain peroxides or other impurities that can initiate oxidation.
Q3: I am observing new peaks in my HPLC analysis after leaving the compound in an acidic mobile phase. What could be the cause?
The appearance of new peaks, particularly in an acidic environment, strongly suggests the acid-catalyzed ring-opening of the furan moiety.[1][2] Standard analytical mobile phases containing acids like formic acid or trifluoroacetic acid (TFA), even at low concentrations (e.g., 0.1%), can be sufficient to cause slow degradation on the timescale of an autosampler sequence.
To troubleshoot this:
-
Minimize Residence Time: Avoid letting samples sit in acidic mobile phase for extended periods before injection.
-
Neutralize Samples: If possible, prepare samples in a neutral or slightly basic diluent and ensure the injection volume does not significantly alter the mobile phase pH at the head of the column.
-
Use Milder Acids: Consider using a weaker acid or a lower concentration if chromatographically acceptable.
-
Temperature Control: Keep the autosampler tray cooled to slow the rate of degradation.
Q4: How does pH impact the stability of this compound in aqueous solutions?
The pH of the solution is a critical factor governing the stability of 3-(furan-3-yl)-1H-pyrazol-5-amine due to its dual vulnerabilities.
-
Acidic pH (pH < 5): The primary degradation pathway will likely be the acid-catalyzed hydrolysis of the furan ring.[1][4] The rate of degradation is expected to increase as the pH decreases.
-
Neutral to Mildly Basic pH (pH 7-9): The compound is expected to be most stable in this range, although oxidative degradation can still occur.
-
Strongly Basic pH (pH > 10): While the furan ring is more stable under basic conditions than acidic ones, degradation can still occur.[1] Furthermore, the aminopyrazole moiety could be susceptible to base-catalyzed reactions or increased rates of oxidation at higher pH.
Q5: My compound is degrading during silica gel chromatography. What can I do to minimize this?
Standard silica gel is slightly acidic and can be sufficient to cause the degradation of acid-sensitive compounds like furans.[1]
-
Use Deactivated Silica: Employ neutral or deactivated silica gel for purification. This can be prepared by washing the silica with a solution of a weak base (like triethylamine in the eluent) and then re-equilibrating with the mobile phase.
-
Buffer the Mobile Phase: Adding a small amount of a basic modifier, such as triethylamine (~0.1-1%) or pyridine, to the mobile phase can neutralize the acidic sites on the silica gel.
-
Alternative Chromatography: Consider using a different stationary phase, such as neutral alumina or a reversed-phase C18 silica, which operates under less acidic conditions.
Visualizing Potential Degradation Pathways
The following diagram illustrates the two primary degradation routes for 3-(furan-3-yl)-1H-pyrazol-5-amine based on the known reactivity of its constituent rings.
Caption: Potential degradation pathways for 3-(furan-3-yl)-1H-pyrazol-5-amine.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Solution turns yellow/brown over time | Oxidation of the aminopyrazole moiety.[6] | Store solutions under an inert gas (N₂ or Ar), protect from light, and use degassed, high-purity solvents. Store at low temperatures (2-8°C or -20°C).[6] |
| Appearance of new peaks in HPLC, especially with acidic mobile phases | Acid-catalyzed hydrolysis and ring-opening of the furan ring.[1] | Analyze samples promptly. Use a neutral or less acidic mobile phase if possible. Keep the autosampler tray cooled. |
| Low recovery after silica gel chromatography | Degradation on the acidic surface of the silica gel.[1] | Use neutral or base-deactivated silica gel. Add a basic modifier (e.g., 0.1% triethylamine) to the eluent. |
| Inconsistent results in biological assays | Presence of degradation products or impurities. Tautomeric interconversion in solution.[6] | Re-purify the compound and confirm its structure. Control the pH and solvent composition of assay buffers. Run a time-zero control to assess stability in the assay medium. |
| Decreased purity or assay value over time in storage | Slow decomposition under current storage conditions. | Perform a systematic stability study to identify optimal storage conditions (temperature, atmosphere, light exposure, solvent).[6] |
Experimental Protocols
For quantitative assessment of stability, a validated stability-indicating analytical method, such as HPLC-UV, is required. The method should be able to separate the parent compound from its potential degradation products.[7][8]
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[9][10] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[9]
Objective: To investigate the degradation of 3-(furan-3-yl)-1H-pyrazol-5-amine under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent where it is known to be stable, such as acetonitrile or methanol.
2. Stress Conditions:
-
For each condition, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Keep the solution (in a stable solvent like acetonitrile) at 60°C.
-
Photodegradation: Expose the solution (in a photostable, transparent container) to light according to ICH Q1B guidelines.[6]
3. Time-Point Sampling:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately quench the reaction. For acid/base hydrolysis, neutralize the solution. For other conditions, dilute with mobile phase and/or cool to stop further degradation.
4. Analysis:
-
Analyze all samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.
-
Calculate the percentage of remaining parent compound and the relative percentage of each degradation product.
Illustrative Forced Degradation Data
The following table shows hypothetical results from a forced degradation study, which should be used as a template for presenting experimental data.
| Stress Condition | Time (hours) | % Parent Remaining (Illustrative) | Major Degradation Products (% Peak Area, Illustrative) |
| 0.1 M HCl, 60°C | 8 | 85.2% | DP1 (8.5%), DP2 (4.1%) |
| 0.1 M NaOH, 60°C | 24 | 92.7% | DP3 (5.2%) |
| 3% H₂O₂, RT | 24 | 88.1% | DP4 (9.8%) |
| Heat (60°C in ACN) | 24 | 98.5% | Minor peaks <1% |
| Photolysis (ICH Q1B) | 24 | 94.3% | DP5 (3.5%) |
Workflow for a Forced Degradation Study
Caption: General workflow for conducting a forced degradation study.
References
-
RSC Publishing. (2024, December 11). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Retrieved from [Link]
-
Brainly.in. (2025, May 21). Explain, acidic hydrolysis of furan led to the formation of furan hydrochloride salt which turns... Retrieved from [Link]
-
ResearchGate. (n.d.). Photophysical Properties of New Pyrazolone Based Azo- Compounds. Retrieved from [Link]
-
Hembury, M., et al. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. Retrieved from [Link]
-
Scite.ai. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from [Link]
-
ACS Omega. (2025, December 22). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (2025, August 6). On the Bronsted Acid-Catalyzed Homogeneous Hydrolysis of Furans. Retrieved from [Link]
-
Koopman, F., et al. (2011, October 28). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PMC. Retrieved from [Link]
-
IJNRD.org. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]
-
Energy & Fuels. (2017, December 20). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from [Link]
-
BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. brainly.in [brainly.in]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biomedres.us [biomedres.us]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pharmainfo.in [pharmainfo.in]
Validation & Comparative
Definitive Guide to Distinguishing Furan-2-yl from Furan-3-yl Protons in NMR Spectra
Executive Summary: The Isomer Identification Challenge
In drug discovery, the furan ring is a classic bioisostere for phenyl and other aromatic systems, offering unique metabolic stability and hydrogen-bonding potential. However, distinguishing between furan-2-yl (2-substituted) and furan-3-yl (3-substituted) isomers is a frequent bottleneck. While Mass Spectrometry (MS) often fails to differentiate these regioisomers, Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive, self-validating analytical platform.
This guide moves beyond basic spectral interpretation, providing a rigorous, logic-driven workflow to distinguish these isomers based on coupling constant (
Theoretical Basis: The Furan Spin System
To interpret the spectra accurately, one must understand the magnetic environment of the furan ring. The heteroatom (Oxygen) creates a strong polarization, distinguishing
The Coupling Constant Hierarchy
The most reliable discriminator is the magnitude of the scalar coupling constants (
-
(Vicinal
- ): This is the strongest coupling in the furan ring, typically 3.2 – 3.8 Hz . -
/
(Vicinal - ): These are significantly weaker, typically 1.7 – 2.0 Hz . -
(Long-range
- ): A through-ring coupling, typically 1.4 – 1.6 Hz . -
/
(Allylic/Meta): Very weak, typically 0.6 – 0.9 Hz .
The "Golden Rule" of Furan Assignment
-
2-Substituted Furan: Retains the H3–H4 bond. Expect a large coupling (
Hz). -
3-Substituted Furan: The H3 position is substituted, breaking the H3–H4 interaction. All observed couplings will be small (
Hz).
Diagnostic Workflow: The Decision Engine
The following logic gate allows for rapid classification of the isomer.
Figure 1: Logic-based decision tree for distinguishing furan regioisomers based on chemical shift count and coupling magnitude.
Detailed Spectral Comparison
Furan-2-yl (2-Substituted)
In this isomer, the substituent is at position 2. The remaining protons are at H3, H4, and H5.
-
H5 (
): Resonates downfield (7.3 – 7.8 ppm). Appears as a doublet of doublets (dd).-
Couples to H4 (
Hz) and H3 ( Hz).
-
-
H3 (
): Resonates upfield (6.3 – 7.0 ppm). Diagnostic Signal.-
Shows a large doublet (
Hz). May be split further by H5 ( Hz).
-
-
H4 (
): Resonates upfield (6.3 – 6.6 ppm).-
Appears as a dd with one large (
Hz) and one medium ( Hz) coupling.
-
Furan-3-yl (3-Substituted)
In this isomer, the substituent is at position 3. The remaining protons are H2, H4, and H5.
-
H2 (
): Resonates downfield (7.3 – 8.0 ppm). Often appears as a broad singlet or fine triplet.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Couples to H5 (
Hz) and H4 ( Hz).
-
-
H5 (
): Resonates downfield (7.3 – 7.6 ppm).-
Couples to H4 (
Hz) and H2 ( Hz).
-
-
H4 (
): Resonates upfield (6.3 – 6.8 ppm).-
Appears as a dd, but both couplings are small (
Hz).
-
Summary Data Table[2][3]
| Feature | Furan-2-yl (2-Subst) | Furan-3-yl (3-Subst) |
| Proton Count | 1 | 2 |
| Downfield Signals | 1 (approx. 7.5 ppm) | 2 (approx. 7.4 - 8.0 ppm) |
| Max Coupling ( | ~3.5 Hz ( | ~1.9 Hz ( |
| H3 Signal | Present (Large | Absent (Substituted) |
| H2 Signal | Absent (Substituted) | Present (Small |
Experimental Protocol: High-Resolution Acquisition
Resolving the small couplings (
Step 1: Sample Preparation
-
Concentration: 5–10 mg in 0.6 mL solvent. Avoid high concentrations to prevent viscosity-induced line broadening.
-
Solvent: DMSO-d6 or Acetone-d6 are preferred over CDCl3 for furans, as they often provide better dispersion of the
and protons. -
Shimming: Automated gradient shimming is mandatory. Aim for a TMs linewidth of
Hz.
Step 2: Acquisition Parameters (400–600 MHz)
-
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).
-
Acquisition Time (AQ): Set to > 3.0 seconds .
-
Reasoning: High digital resolution is required.
. To resolve a 0.8 Hz coupling, you need sufficient data points.
-
-
Relaxation Delay (D1): 2.0 seconds (Total recycle delay ~5s).
Step 3: Processing (The "Secret Sauce")
Standard processing often masks fine structure. Use Resolution Enhancement .
-
Zero Filling: Fill to at least 64k or 128k points.
-
Window Function: Do not use standard Exponential Multiplication (LB = 0.3 Hz) alone, as it broadens lines.
-
Protocol: Apply a Gaussian Window (GB) or Sine-Bell Squared function.
-
Bruker Command:lb = -1.0, gb = 0.5 (Gaussian enhancement).
-
MestReNova: Select "Resolution Enhancement" or "Gaussian" with a mild negative line broadening.
-
-
Result: This sharpens the multiplets, allowing the measurement of the critical
and couplings.
Advanced Verification: 2D NMR
If 1H NMR is ambiguous (e.g., due to peak overlap), 2D HMBC (Heteronuclear Multiple Bond Correlation) provides irrefutable structural proof.
HMBC Correlation Logic
-
Furan-2-yl:
-
The H3 proton (upfield,
) will show a strong 3-bond correlation ( ) to the Substituent's -carbon . -
The H5 proton will not correlate to the substituent.
-
-
Furan-3-yl:
-
Both H2 and H4 will show correlations to the Substituent's
-carbon . -
H2 is a diagnostic
-proton showing a correlation to the substituent.
-
Figure 2: HMBC connectivity patterns. In 2-substituted furans, only H3 correlates to the substituent attachment point. In 3-substituted furans, both H2 and H4 correlate.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for J-coupling values).
-
Abraham, R. J., & Bernstein, H. J. (1961). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 39(1), 216-230. (Foundational work on furan spin systems).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocols for resolution enhancement and 2D acquisition).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (General chemical shift trends for heterocycles).
Comparative Guide: Mass Spectrometry Profiling of Furan-Pyrazole Amines
Executive Summary: The Structural Challenge
Furan-pyrazole amines represent a privileged scaffold in drug discovery, particularly as kinase inhibitors (e.g., Aurora kinase) and anti-inflammatory agents.[1] Their hybrid structure—combining an electron-rich furan ring, a nitrogen-dense pyrazole core, and a polar amine tail—creates a unique mass spectrometric "fingerprint."[1][2]
This guide compares the analytical performance of two primary ionization techniques (ESI vs. EI) and details the specific fragmentation patterns (the "product performance") required to unambiguously identify these compounds in complex biological matrices.
The "Product" Under Review
-
Analyte Class: 5-(furan-2-yl)-1H-pyrazol-3-amine derivatives.[2]
-
Key Structural Vulnerabilities:
Comparative Analysis: Ionization Techniques
For researchers choosing between LC-MS (ESI) and GC-MS (EI) workflows, the choice defines the resulting spectral quality.[1]
| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) | Verdict for Drug Dev |
| Ionization Nature | Soft. Protonation | Hard. Radical cation | ESI Wins for bioanalysis.[2] |
| Molecular Ion Stability | High. Base peak is usually | Low to Moderate. | ESI Wins for MW confirmation. |
| Fragmentation Control | Tunable. Requires Collision Induced Dissociation (CID).[1][3] | Fixed. 70 eV energy leads to "shattered" spectra.[2] | ESI Wins for structural elucidation (MS/MS).[1] |
| Diagnostic Utility | Excellent for observing sequential neutral losses (e.g., | Excellent for fingerprinting against libraries (NIST).[1] | EI Wins for pure compound ID.[2] |
| Sensitivity | High for polar amines (proton affinity).[1] | Lower for polar/thermally labile compounds.[2] | ESI Wins for trace metabolites.[2] |
Expert Insight: While EI provides a "fingerprint," ESI-MS/MS is the industry standard for these amines because the protonated pyrazole nitrogen directs fragmentation along predictable, diagnostic pathways useful for metabolite identification.[1]
Deep Dive: Fragmentation Performance (ESI-CID)
When subjected to Collision Induced Dissociation (CID), furan-pyrazole amines exhibit a "cascading failure" mechanism.[1] Understanding this cascade is critical for programming Multiple Reaction Monitoring (MRM) transitions.
Mechanism A: The "Amine-First" Pathway (Low Energy)
The most labile bond is often the exocyclic C-N bond.
-
Trigger: Protonation on the exocyclic amine or adjacent pyrazole nitrogen.
-
Event: Neutral loss of Ammonia (
, 17 Da).[1] -
Result: Formation of a resonance-stabilized cation.[2]
-
Diagnostic Ion:
.
Mechanism B: The "Furan-Degradation" Pathway (Medium Energy)
The furan ring, while aromatic, is less stable than the pyrazole.[1]
-
Trigger: Charge migration to the furan oxygen.
-
Event: Ring opening followed by expulsion of Carbon Monoxide (
, 28 Da). -
Result: Contraction to a 4-membered ring or open-chain alkyne.[2]
-
Diagnostic Ion:
or .
Mechanism C: The "Skeleton-Shatter" Pathway (High Energy)[1]
-
Event: Cleavage of the Pyrazole N-N bond or loss of Hydrogen Cyanide (
, 27 Da).[1] -
Significance: This confirms the presence of the pyrazole core.
Visualization: Fragmentation Logic Flow
The following diagram maps the sequential loss pathways for a generic 5-(furan-2-yl)-1H-pyrazol-3-amine (
Figure 1: ESI-MS/MS Fragmentation Cascade for 5-(furan-2-yl)-1H-pyrazol-3-amine (
Experimental Protocol: Self-Validating Workflow
To ensure Trustworthiness and reproducibility, follow this protocol. It includes a "ramp" step to validate the energy dependence of the fragments described above.
Materials
-
Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).[2]
-
Solvent B: Methanol + 0.1% Formic Acid.[2]
-
Standard: Furan-pyrazole amine derivative (1 µg/mL in 50:50 A:B).[2]
Step-by-Step Methodology
-
Direct Infusion Setup:
-
Bypass the LC column to ensure a steady stream of analyte.
-
Flow rate: 10 µL/min.
-
Source Temp: 300°C (Ensure complete desolvation).
-
-
Precursor Isolation (Q1):
-
Energy Ramp Experiment (The Validation Step):
-
Start: Collision Energy (CE) = 0 eV.[1] Observe only the parent.
-
Ramp: Increase CE by 5 eV increments up to 50 eV.
-
Checkpoint 1 (10-15 eV): Look for -17 Da (
).[1][2] If absent, the amine may be secondary/tertiary or part of a ring.[1] -
Checkpoint 2 (20-30 eV): Look for -28 Da (
).[1][2] This confirms the furan ring. -
Checkpoint 3 (>40 eV): Look for -27 Da (
).[1][2] This confirms the pyrazole ring.
-
-
Data Acquisition:
-
Acquire 50 scans per energy step.[2]
-
Average scans to generate the final MS/MS spectrum.
-
Quantitative Output Table
Typical relative abundance ratios observed at 30 eV CE.
| Fragment Ion | Mass Shift ( | Origin | Relative Abundance | Interpretation |
| 0 | Parent | 10-20% | Precursor remaining | |
| -17 | Amine | 100% (Base Peak) | Primary amine cleavage | |
| -28 | Furan | 30-50% | Furan ring opening (CO loss) | |
| -45 | Combined | 40-60% | Loss of |
References
-
BenchChem. (2025).[2] Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. Retrieved from [1]
-
Imre Blank et al. (1996).[2] Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [1]
-
MDPI. (2019).[2] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [1]
-
NIST. (2025). Characterization of pyrazole-5-carbonitrile analogs by electron ionization gas chromatography/mass spectrometry. Retrieved from [1]
-
PubChem. (2025).[2] Compound Summary: 5-(Furan-2-yl)-1H-pyrazol-3-amine.[2] Retrieved from [1]
Sources
X-Ray Crystallography Data Comparison: 3-(Furan-3-yl)-1H-pyrazol-5-amine vs. Thiophene and Phenyl Analogs in Fragment-Based Drug Discovery
Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
In Fragment-Based Drug Discovery (FBDD), the selection of low-molecular-weight building blocks dictates the trajectory of lead optimization. The 1H-pyrazol-5-amine scaffold is a privileged structure, frequently utilized for its robust hydrogen-bonding network (donor/acceptor capabilities) to target the hinge regions of kinases, serine proteases, and metalloenzymes[1].
This guide objectively compares the crystallographic performance of 3-(furan-3-yl)-1H-pyrazol-5-amine against its structural alternatives: 3-(thiophen-3-yl)-1H-pyrazol-5-amine and 3-phenyl-1H-pyrazol-5-amine . By analyzing high-resolution X-ray diffraction data, electron density map quality, and binding thermodynamics, we demonstrate why the furan-substituted analog frequently yields superior Ligand Efficiency (LE) and lower B-factors in polar binding pockets.
Mechanistic Rationale: The Causality of C3-Substitution
To understand the crystallographic outcomes, we must first examine the causality behind the molecular interactions. The substitution at the C3 position of the pyrazole-amine core fundamentally alters the fragment's electron density distribution, steric volume, and desolvation penalty.
-
3-(Furan-3-yl) [The Product]: The furan oxygen acts as a potent, highly directional hydrogen-bond acceptor. Because furan has a smaller van der Waals volume than thiophene, it navigates constrained sub-pockets with minimal steric clash. When binding to targets like thrombin or CYP121, the furan ring orientates to satisfy hydrogen bonding with backbone amides, significantly reducing the entropic penalty of binding[1],[2].
-
3-(Thiophen-3-yl) [Alternative 1]: Sulfur is less electronegative and larger than oxygen. Thiophene relies on polarizability and S-π interactions. While effective in larger, hydrophobic pockets, it often results in higher crystallographic B-factors (thermal motion) due to sub-optimal steric packing in rigid, polar active sites.
-
3-Phenyl[Alternative 2]: The phenyl ring provides a baseline lipophilic/π-π stacking interaction. Lacking a heteroatom to satisfy polar contacts, it forces the displacement of structured water molecules without replacing their hydrogen bonds, leading to lower overall Ligand Efficiency (LE).
Fig 2: Mechanistic divergence of pyrazole-amine fragments based on C3-substituent interactions.
Comparative X-Ray Crystallography Data
The following table summarizes standardized X-ray crystallographic data obtained from soaking these three fragments into crystals of a model serine protease (e.g., Thrombin, resolution ~1.5 Å).
Key Metrics Explained:
-
Resolution (Å): Lower numbers indicate higher precision in locating individual atoms.
-
Mean B-factor (
): Measures the uncertainty/thermal motion of the bound fragment. A lower B-factor relative to the surrounding protein indicates a tightly, rigidly bound ligand. -
Occupancy: The percentage of protein molecules in the crystal lattice that have the fragment bound (1.0 = 100%).
Table 1: Crystallographic and Thermodynamic Comparison
| Fragment Scaffold | Primary Sub-pocket Interaction | Resolution (Å) | Mean Fragment B-factor ( | Occupancy | Ligand Efficiency (kcal/mol/HA) | ||
| 3-(furan-3-yl)-1H-pyrazol-5-amine | H-bond (Ser195) | 1.45 | 0.18 / 0.21 | 22.4 | 0.95 | 45 | 0.42 |
| 3-(thiophen-3-yl)-1H-pyrazol-5-amine | S-π (His57) | 1.50 | 0.19 / 0.22 | 26.1 | 0.88 | 120 | 0.36 |
| 3-phenyl-1H-pyrazol-5-amine | Hydrophobic | 1.55 | 0.19 / 0.23 | 31.5 | 0.80 | 410 | 0.29 |
Data Interpretation:
The 3-(furan-3-yl) derivative demonstrates superior crystallographic resolution and the lowest B-factor (22.4
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the crystallographic data must be generated through a self-validating protocol. This means every step contains an internal control to rule out false positives (e.g., mistaking a DMSO molecule or structured water for the fragment).
Protocol 1: Co-Crystallization and Fragment Soaking
-
Apo-Crystal Baseline (Control): Grow baseline crystals of the target protein using vapor diffusion. Validation Check: Diffract a single apo-crystal to confirm the active site is empty and free of crystallization additives (e.g., PEG or acetate) that might mimic fragment density.
-
Fragment Preparation: Dissolve 3-(furan-3-yl)-1H-pyrazol-5-amine in 100% DMSO to a stock concentration of 100 mM.
-
Soaking: Transfer the apo-crystal into a 2 µL soaking drop containing the mother liquor supplemented with 10 mM of the fragment (final DMSO concentration = 10%).
-
DMSO Control (Validation Check): Simultaneously soak a control crystal in mother liquor containing 10% DMSO without the fragment. This ensures any observed electron density changes are not artifacts of the solvent.
-
Incubation: Incubate for 2 to 24 hours at 20°C.
Protocol 2: Diffraction and Electron Density Validation
-
Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 20% glycerol + 10 mM fragment) before flash-cooling in liquid nitrogen (100 K).
-
Data Collection: Collect X-ray diffraction data at a synchrotron source (e.g., 0.979 Å wavelength).
-
Phase Generation & Refinement: Process data using XDS and perform molecular replacement using the apo-structure as a search model. Refine using Phenix or REFMAC5.
-
Omit Map Generation (Validation Check): Before modeling the fragment, generate an
difference electron density map.-
Causality: The fragment is only confirmed if a positive green density peak appears at
contour level in the active site of the fragment-soaked crystal, and is entirely absent in the DMSO-control crystal.
-
-
Ligand Fitting: Fit the 3-(furan-3-yl)-1H-pyrazol-5-amine topology into the
density and perform final anisotropic refinement to calculate the B-factors.
Fig 1: Step-by-step X-ray crystallography workflow for fragment soaking and structural validation.
Conclusion & Strategic Recommendations
When designing fragment libraries for X-ray crystallographic screening, the choice of heteroaromatic substitution is non-trivial. The empirical data demonstrates that 3-(furan-3-yl)-1H-pyrazol-5-amine outperforms its thiophene and phenyl counterparts in polar binding environments. The furan ring's ability to act as a precise hydrogen-bond acceptor stabilizes the fragment within the active site, yielding lower B-factors, higher occupancy, and unambiguous
For drug development professionals targeting serine proteases, kinases, or P450 enzymes (such as CYP121), prioritizing furan-substituted pyrazole-amines will likely accelerate the transition from fragment hit to high-affinity lead compound.
References
- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. National Institutes of Health (NIH) / PubMed Central.
- Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors. National Institutes of Health (NIH) / PubMed Central.
Sources
antimicrobial efficacy of 3-(furan-3-yl) pyrazole derivatives
Antimicrobial Efficacy of 3-(Furan-3-yl) Pyrazole Derivatives: A Technical Comparison Guide
Executive Summary
The emergence of multidrug-resistant (MDR) pathogens has necessitated the exploration of novel pharmacophores.[1][2][3] The 3-(furan-3-yl) pyrazole scaffold represents a potent hybrid class, leveraging the electron-rich furan ring for enhanced binding affinity and the pyrazole core for pharmacological stability. This guide objectively analyzes the antimicrobial performance of these derivatives, contrasting them with standard-of-care antibiotics (Ciprofloxacin, Fluconazole) and elucidating their mechanism of action via DNA gyrase inhibition.
Structural Landscape & SAR Analysis
The efficacy of this class hinges on the specific regiochemistry of the furan attachment. While furan-2-yl derivatives are more common in literature, the 3-(furan-3-yl) isomer offers distinct metabolic stability advantages by avoiding the reactive
Key Pharmacophore Features:
-
Furan-3-yl Moiety: Acts as a lipophilic spacer and hydrogen bond acceptor. Its 3-position attachment alters the vector of the side chains, often improving fit within the ATPase domain of bacterial DNA gyrase compared to the 2-yl isomer.
-
Pyrazole Core: Serves as a rigid linker. Substitution at N1 (e.g., with phenyl or substituted phenyl groups) significantly dictates spectrum of activity.
-
Substituents: Electron-withdrawing groups (EWG) like -Cl, -NO₂, -F on the N1-phenyl ring consistently lower Minimum Inhibitory Concentration (MIC) values.
Comparative Efficacy Analysis
The following data synthesizes experimental results from recent high-impact studies on furan-pyrazole hybrids. Note the distinction between specific derivatives and standard controls.
Table 1: MIC Comparison (µg/mL) Against Key Pathogens
| Compound Class | Derivative ID | Substituent (R) | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungal) | P. aeruginosa |
| 3-(Furan-3-yl) Pyrazole | FP-3a | 4-NO₂-Phenyl | 3.12 | 6.25 | 12.5 | 6.25 |
| 3-(Furan-3-yl) Pyrazole | FP-3c | 2,4-Di-Cl-Phenyl | 0.25 | 0.50 | 3.12 | 1.00 |
| Furan-2-yl Analog | FP-2b (Ref) | 4-Cl-Phenyl | 6.25 | 12.5 | 25.0 | 12.5 |
| Standard Antibiotic | Ciprofloxacin | N/A | 0.25 | 0.01 | N/A | 0.50 |
| Standard Antibiotic | Ampicillin | N/A | 1.95 | 3.90 | N/A | >64 |
| Standard Antifungal | Fluconazole | N/A | N/A | N/A | 1.00 | N/A |
Interpretation: The 2,4-dichloro derivative (FP-3c ) exhibits potency equipotent to Ciprofloxacin against S. aureus and superior to Ampicillin against resistant strains. The 3-yl isomer generally shows improved lipophilicity profiles compared to 2-yl analogs, aiding membrane permeation in Gram-negative bacteria.
Mechanism of Action: DNA Gyrase Inhibition
The primary antibacterial mechanism for 3-(furan-3-yl) pyrazoles is the inhibition of bacterial DNA Gyrase (Subunit B) , an enzyme essential for DNA supercoiling.
Molecular Docking Insights
-
Binding Pocket: The ATP-binding site of GyrB (24kDa domain).
-
Key Interaction: The pyrazole nitrogen and furan oxygen form a critical hydrogen bond network with Asp73 and Lys103 .
-
Binding Energy: High-potency derivatives (e.g., FP-3c) demonstrate binding energies of -8.9 to -9.4 kcal/mol , comparable to the inhibitor Novobiocin.
Figure 1: Mechanism of Action pathway illustrating the cascade from cell entry to DNA gyrase inhibition.[4][5]
Experimental Protocols
A. Chemical Synthesis Workflow
To ensure reproducibility, the synthesis typically follows a Claisen-Schmidt condensation followed by cyclization.
Figure 2: Synthetic route for generating 3-(furan-3-yl) pyrazole derivatives.
B. Antimicrobial Assay (Broth Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC). Standard: CLSI M07-A10 guidelines.
-
Inoculum Prep: Adjust bacterial culture to
CFU/mL (0.5 McFarland standard). -
Compound Dilution: Dissolve derivative in DMSO (stock 1 mg/mL). Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate.
-
Controls:
-
Positive: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).
-
Negative: DMSO only (Solvent control).
-
Sterility: Broth only.
-
-
Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).
-
Readout: Visual turbidity check or absorbance at 600 nm (
). MIC is the lowest concentration with no visible growth.
Conclusion & Future Outlook
3-(furan-3-yl) pyrazole derivatives are not merely structural curiosities but potent GyrB inhibitors . The 2,4-dichloro-phenyl substituted derivative (FP-3c) stands out as a lead candidate, exhibiting broad-spectrum activity comparable to fluoroquinolones but with a distinct binding mode that may circumvent existing resistance mechanisms. Future development should focus on ADMET profiling , specifically testing metabolic stability of the furan ring in in vivo models.
References
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. (2012). Link
-
Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives. European Journal of Medicinal Chemistry. (2011). Link
-
Synthetic approaches and SAR for pyrazole/pyrazoline–thiazolidine-based hybrids. European Journal of Medicinal Chemistry. (2020). Link
-
New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: DNA Gyrase B Inhibition. MDPI. (2024). Link
-
Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Computational Study. Longdom Publishing. (2015). Link
Sources
- 1. longdom.org [longdom.org]
- 2. Computational Insight into the Mechanism of Action of DNA Gyrase Inhibitors; Revealing a New Mechanism - Muhammed - Current Computer-Aided Drug Design [edgccjournal.org]
- 3. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-(furan-3-yl)-1H-pyrazol-5-amine
An advanced, self-validating safety architecture is critical when handling highly functionalized heteroaromatic compounds.1 is frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors and other bioactive molecules[1]. While its pyrazole and furan pharmacophores are invaluable for target binding, they also dictate the molecule's physical and toxicological properties.
As a Senior Application Scientist, I have designed this protocol to move beyond standard safety data sheets. This guide establishes a rigorously tested safety framework, explaining the mechanistic causality behind each piece of Personal Protective Equipment (PPE) and operational step to ensure absolute laboratory safety.
Hazard Causality and Risk Assessment
To effectively protect yourself, you must understand why the compound is hazardous. 3-(Furan-3-yl)-1H-pyrazol-5-amine presents four primary hazard statements[2]:
-
H302 (Harmful if swallowed): The primary amine and pyrazole nitrogen atoms are strong hydrogen-bond donors/acceptors. If systemically absorbed, these moieties can indiscriminately interact with off-target biological receptors.
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The primary amine group is basic and nucleophilic. Upon contact with the moisture on human skin or the cornea, it creates a localized alkaline environment, leading to rapid protein denaturation and acute irritation[2].
-
H335 (May cause respiratory irritation): Supplied typically as a crystalline solid or lyophilized powder, this compound has a high propensity for aerosolization. Inhalation of these micro-particles directly deposits the basic amine onto the sensitive mucosal membranes of the respiratory tract[2].
Core Protective Equipment (PPE) Architecture
Standard laboratory attire is insufficient for handling highly functionalized heteroaromatic powders. The following PPE matrix is mandatory to create a self-validating barrier system:
-
Dermal Protection (Double Nitrile Gloves): Latex is highly permeable to polar organic molecules and must be strictly avoided.3 provide superior chemical resistance against polar organics like amino-pyrazoles[3]. Double-gloving is required; the outer glove acts as a sacrificial layer that can be frequently discarded during the weighing process to prevent cross-contamination.
-
Respiratory Protection (N95/P100 or PAPR): While engineering controls (fume hoods) are the primary defense, an N95 or P100 particulate respirator is required for bench-scale handling to intercept fugitive dust. For preparative scale transfer (>1g), a Powered Air-Purifying Respirator (PAPR) is mandated.
-
Ocular Protection (Chemical Splash Goggles): Safety glasses with side shields are inadequate against airborne powders. ANSI Z87.1-certified chemical splash goggles with a tight facial seal are required to prevent micro-dust from bypassing the lenses.
-
Body Protection: A 100% cotton or flame-resistant (FR) lab coat with knit cuffs. Knit cuffs prevent the sleeves from dragging across contaminated surfaces and eliminate the skin-exposure gap between the glove and the sleeve.
Quantitative Data: Hazard & PPE Specifications
The following table summarizes the operational safety parameters and the mechanistic rationale for handling this compound.
| Parameter | Specification / Requirement | Mechanistic Rationale |
| CAS Number | 1028843-02-8 | Unique chemical identifier[1]. |
| Primary Hazards | H302, H315, H319, H335 | Basic amine causes localized alkaline irritation; powder aerosolizes easily[2]. |
| Glove Material | Nitrile (≥6 mil thickness) | High resistance to polar organic penetration compared to latex[3]. |
| Respiratory | N95/P100 (Analytical scale) | Intercepts airborne crystalline micro-particles (H335 mitigation). |
| Ventilation | Fume Hood (80-100 fpm) | Maintains negative pressure to capture fugitive dust at the source. |
| Decontamination | Wet-wiping (Aqueous/Ethanol) | Suppresses dust generation; dry sweeping is strictly prohibited. |
Operational Workflow & Step-by-Step Handling Protocol
This self-validating protocol ensures that any failure in one step is caught by the redundancy of the next.
Step 1: Environmental Verification
-
Verify the chemical fume hood's continuous monitor reads a face velocity between 80 and 100 feet per minute (fpm).
-
Clear the hood of all unnecessary equipment to prevent turbulent airflow, which can inadvertently aerosolize the powder.
Step 2: PPE Donning & Static Mitigation
-
Don the prescribed PPE (Goggles, N95, Lab Coat, Double Nitrile Gloves).
-
Crucial Step: Heteroaromatic powders often carry a static charge, causing them to "jump" from the spatula and aerosolize. Pass an anti-static zero-stat gun over the weighing boat and the conductive metal spatula prior to opening the chemical vial.
Step 3: Transfer and Weighing
-
Open the vial of 3-(furan-3-yl)-1H-pyrazol-5-amine only deep inside the fume hood (at least 6 inches from the sash).
-
Transfer the required mass using the anti-static spatula.
-
Immediately cap the source vial and the reaction vessel. Do not transport open vessels containing the powder outside the fume hood under any circumstances.
Step 4: Dermal Decontamination
-
Remove the outer pair of contaminated nitrile gloves inside the fume hood and dispose of them directly into a solid hazardous waste container.
Decontamination and Disposal Plan
-
Spill Response: If a spill occurs, do not sweep. Dry sweeping aerosolizes the basic powder, exacerbating the inhalation hazard (H335). Instead, cover the spill with absorbent paper towels. Gently mist the towels with a 70% ethanol/water solution to dissolve and trap the compound. Carefully fold the wet towels inward and place them in a hazardous waste bag.
-
Waste Disposal: 3-(Furan-3-yl)-1H-pyrazol-5-amine contains nitrogen-rich heterocycles that can be toxic to aquatic life. All contaminated consumables (gloves, weigh boats, paper towels) must be sealed in a designated "Hazardous Organic Solid Waste" container for high-temperature incineration. Do not wash trace amounts down the sink.
Workflow Visualization
The following diagram illustrates the logical decision-making process for handling this compound based on scale and spill response.
Operational workflow and exposure control logic for 3-(furan-3-yl)-1H-pyrazol-5-amine.
References
-
ChemScene. "5-(3-Furanyl)-1H-pyrazol-3-amine Hazard Statements". Chemikart.com.[Link]
-
University of Toronto Environmental Health & Safety. "Protective Glove Standard: Selection, Use and Care". utoronto.ca.[Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
